3-(2-Bromo-ethyl)-oxazolidin-2-one
Description
The exact mass of the compound 3-(2-Bromo-ethyl)-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Bromo-ethyl)-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-ethyl)-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEXBUYVNOGGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89869-36-3 | |
| Record name | 3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Synthetic Building Block
An In-Depth Technical Guide to 3-(2-Bromo-ethyl)-oxazolidin-2-one: Properties, Synthesis, and Applications
The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, forming the core pharmacophore of a critical class of antibiotics.[1][2][3] These synthetic antimicrobial agents are particularly valued for their activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] Their unique mechanism of action, which involves the inhibition of the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, sets them apart from other antibiotic classes and reduces the likelihood of cross-resistance.[3][4][5]
Within this vital class of compounds, 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-36-3) emerges as a pivotal synthetic intermediate.[6] Its structure combines the stable, biologically active oxazolidinone core with a reactive bromoethyl side chain. This configuration makes it an excellent electrophilic building block, enabling chemists to readily introduce the oxazolidinone moiety into a wide array of molecules. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions to forge new bonds and construct more complex drug candidates.[7] This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and applications of this important compound for researchers in drug discovery and organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting.
Core Physicochemical Data
The essential properties of 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 89869-36-3 | [6][8] |
| Molecular Formula | C₅H₈BrNO₂ | [6][8] |
| Molecular Weight | 194.03 g/mol | [6][8] |
| Appearance | White to off-white solid | [9] |
| Solubility | Soluble in water | [9] |
Note: Experimental data such as melting and boiling points are not consistently reported in publicly available literature, suggesting that the compound may be primarily used in situ or requires careful handling to prevent decomposition at elevated temperatures.
Spectroscopic Signature: A Structural Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show four distinct signals, all triplets, corresponding to the four methylene (-CH₂-) groups.
-
δ ~3.6-3.8 ppm (t, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br). The electron-withdrawing effect of bromine deshields these protons significantly.
-
δ ~3.7-3.9 ppm (t, 2H): Protons on the carbon attached to the ring nitrogen (N-CH₂-).
-
δ ~4.0-4.2 ppm (t, 2H): Protons on the C5 carbon of the oxazolidinone ring (-O-CH₂-).
-
δ ~3.4-3.6 ppm (t, 2H): Protons on the C4 carbon of the oxazolidinone ring (-N-CH₂-).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display five signals.
-
δ ~158-160 ppm: The carbonyl carbon (C=O) of the oxazolidinone ring, which is the most deshielded.
-
δ ~61-63 ppm: The C5 carbon of the ring, attached to oxygen.
-
δ ~45-48 ppm: The C4 carbon of the ring, attached to nitrogen.
-
δ ~42-45 ppm: The carbon attached to the ring nitrogen (N-CH₂-).
-
δ ~28-32 ppm: The carbon bearing the bromine atom (-CH₂-Br).
-
-
IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 1750-1770 cm⁻¹ , which is characteristic of the cyclic carbamate (C=O) carbonyl stretch.
Synthesis and Reaction Mechanisms
The utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one stems from its straightforward synthesis and predictable reactivity.
Synthetic Protocol: N-Alkylation of 2-Oxazolidinone
The most common and logical route for preparing this compound is through the direct N-alkylation of the parent 2-oxazolidinone ring. This reaction leverages the nucleophilicity of the nitrogen atom after deprotonation by a suitable base.
Caption: Workflow for the Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one.
Step-by-Step Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-oxazolidinone (1.0 eq).
-
Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the corresponding anion. Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen atom, rendering it nucleophilic without competing in the subsequent alkylation step.
-
Alkylation: Add 1,2-dibromoethane (a slight excess, e.g., 1.2-1.5 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-(2-Bromo-ethyl)-oxazolidin-2-one.
Core Reactivity: The Electrophilic Nature
The primary chemical utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one is its function as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromide ion an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.
Caption: General Sₙ2 Reaction Mechanism.
This reactivity is the cornerstone of its application in drug discovery. By reacting 3-(2-Bromo-ethyl)-oxazolidin-2-one with diverse nucleophilic scaffolds (amines, phenols, thiols, etc.), chemists can rapidly generate libraries of novel oxazolidinone derivatives for biological screening. This process allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Applications in Research and Drug Development
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, and 3-(2-Bromo-ethyl)-oxazolidin-2-one serves as a key vehicle for its incorporation.
-
Antibacterial Drug Discovery: The primary application is in the synthesis of novel antibacterial agents.[1][12] It allows for the attachment of the oxazolidinone pharmacophore to various side chains and heterocyclic systems, a strategy employed in the development of second-generation antibiotics like Linezolid and Tedizolid to combat resistant bacterial strains.[1][12][13]
-
Combinatorial Chemistry: Its well-defined reactivity makes it an ideal reagent for combinatorial chemistry and high-throughput synthesis. Large libraries of compounds can be generated by reacting it on a solid support or in parallel solution-phase synthesis with a collection of diverse nucleophiles.
-
Synthesis of Molecular Probes: The bromoethyl handle can be used to link the oxazolidinone core to fluorescent dyes, biotin tags, or affinity resins. These molecular probes are invaluable tools for studying the mechanism of action of oxazolidinone antibiotics and identifying their cellular targets.[14]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 3-(2-Bromo-ethyl)-oxazolidin-2-one is essential for laboratory safety.
-
Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[15] It is also harmful if swallowed.[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][15]
-
Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16] Protect from moisture.
-
First Aid Measures:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][15]
-
Skin: Wash off with plenty of soap and water. If irritation persists, consult a physician.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9][17]
-
Conclusion
3-(2-Bromo-ethyl)-oxazolidin-2-one is more than just a chemical reagent; it is a critical enabler in the ongoing search for new and effective therapeutics. Its predictable synthesis and reliable reactivity as an electrophile provide a robust platform for incorporating the life-saving oxazolidinone pharmacophore into novel molecular architectures. For researchers and scientists in drug development, a comprehensive understanding of its properties, from its spectroscopic signature to its handling requirements, is paramount for leveraging its full synthetic potential in the fight against infectious diseases.
References
- Safety Data Sheet. (2014, September 16).
- 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3. ChemicalBook.
- 3-Ethyl-2-oxazolidinone. SpectraBase.
- Safety Data Sheet. C/D/N Isotopes.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). Molecules, 23(10), 2548. National Center for Biotechnology Information.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry, 13(8), 923-941. National Center for Biotechnology Information.
- Safety Data Sheet - 2-(2-Bromoethyl)-1,3-dioxolane. (2014, December 12).
- Safety Data Sheet - (4R)-(+)-4-Isopropyl-2-oxazolidinone. (2025, September 24). Thermo Fisher Scientific.
- Oxazolidinones as versatile scaffolds in medicinal chemistry. (2022). RSC Medicinal Chemistry.
- 3-(2-Bromo-ethyl)-oxazolidin-2-one. Sigma-Aldrich.
- 3-Ethyl-1,3-oxazolidin-2-one. PubChem.
- Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives. (2017). RSC Advances, 7(84), 53631-53638. National Center for Biotechnology Information.
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2014). Arkivoc, 2014(6), 253-265.
- Current Updates on Oxazolidinone and Its Significance. (2013). Journal of Chemistry, 2013, 1-13. National Center for Biotechnology Information.
- Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. (1998). Antimicrobial Agents and Chemotherapy, 42(5), 1134-1138. National Center for Biotechnology Information.
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- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(15), 4280. National Center for Biotechnology Information.
- 3-(2-Bromo-ethyl)-oxazolidin-2-one CAS. ChemicalBook.
- The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Oxazolidone. PubChem.
- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(15), 4280. MDPI.
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An In-depth Technical Guide to 3-(2-Bromo-ethyl)-oxazolidin-2-one: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-(2-Bromo-ethyl)-oxazolidin-2-one, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and significant applications, with a focus on its role in constructing complex bioactive molecules.
Core Identification and Chemical Properties
3-(2-Bromo-ethyl)-oxazolidin-2-one is a heterocyclic compound featuring a reactive bromoethyl side chain attached to the nitrogen of an oxazolidinone ring. This unique combination of a stable heterocyclic core and a versatile alkylating arm makes it a valuable intermediate in organic synthesis.
Chemical Identifiers
A clear identification of a chemical compound is paramount for reproducibility and safety in a research environment. The key identifiers for 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 89869-36-3 | [1][2] |
| Molecular Formula | C₅H₈BrNO₂ | [1][2] |
| Molecular Weight | 194.03 g/mol | [1] |
| IUPAC Name | 3-(2-bromoethyl)-1,3-oxazolidin-2-one | |
| Synonyms | 2-Oxazolidinone, 3-(2-bromoethyl)- |
Physicochemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data on similar compounds. The oxazolidinone core imparts polarity, while the bromoethyl group contributes to its reactivity as an alkylating agent.
Synthesis and Reactivity
The synthesis of the oxazolidinone core is a well-established area of organic chemistry, with several methodologies available.
General Synthetic Strategies for the Oxazolidinone Core
The formation of the 2-oxazolidinone ring system can be achieved through various synthetic routes, often starting from amino alcohols. These methods include:
-
Reaction with Phosgene or its Equivalents: This is a traditional method, though it involves highly toxic reagents.
-
Cyclization with Carbonates: Diethyl carbonate or similar reagents can be used to form the cyclic carbamate.[3]
-
From Urea and Ethanolamines: Microwave-assisted synthesis from urea and ethanolamines offers a rapid and efficient alternative.[4][5]
-
From Aziridines and CO₂: The reaction of aziridines with carbon dioxide provides a direct route to the oxazolidinone ring.
A general workflow for the synthesis of a 3-substituted oxazolidinone is depicted below.
Caption: Generalized synthetic pathway to 3-(2-bromo-ethyl)-oxazolidin-2-one.
Plausible Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one
Hypothetical Protocol:
-
Dissolution: Dissolve 2-oxazolidinone in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride, portion-wise at 0 °C to deprotonate the nitrogen of the oxazolidinone.
-
Alkylation: Add 1,2-dibromoethane dropwise to the reaction mixture and allow it to warm to room temperature. The reaction is then typically heated to ensure complete conversion.
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent. The crude product is then purified by column chromatography to yield 3-(2-Bromo-ethyl)-oxazolidin-2-one.
Chemical Reactivity
The primary mode of reactivity for 3-(2-Bromo-ethyl)-oxazolidin-2-one is nucleophilic substitution at the carbon bearing the bromine atom. The bromide is an excellent leaving group, making the ethyl chain a potent electrophile for a wide range of nucleophiles.
Caption: Nucleophilic substitution reaction of the title compound.
This reactivity allows for the facile introduction of the N-(2-oxazolidinon-3-yl)ethyl moiety onto various molecular scaffolds, a key step in the synthesis of many biologically active compounds.
Applications in Drug Discovery and Development
The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, primarily due to their potent antibacterial activity.
The Oxazolidinone Pharmacophore
The 2-oxazolidinone ring is a critical pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis. They exert their effect by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
-
Linezolid: The first clinically approved oxazolidinone antibiotic, effective against multi-drug resistant Gram-positive bacteria.
-
Tedizolid and Radezolid: Second-generation oxazolidinones with improved potency and safety profiles.[6]
3-(2-Bromo-ethyl)-oxazolidin-2-one as a Synthetic Precursor
3-(2-Bromo-ethyl)-oxazolidin-2-one serves as a crucial intermediate for the synthesis of various oxazolidinone-containing drug candidates. Its bromoethyl group allows for the convenient attachment of the oxazolidinone pharmacophore to other molecular fragments, often via N-alkylation of heterocyclic systems.
For instance, in the synthesis of analogues of the antibiotic Linezolid, a key step involves the coupling of the oxazolidinone moiety to a substituted aniline. While not a direct precursor to Linezolid itself, 3-(2-bromo-ethyl)-oxazolidin-2-one is an invaluable tool for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the efficacy, selectivity, and pharmacokinetic properties of new drug candidates.
The general scheme for the synthesis of Linezolid analogues often involves the N-alkylation of a suitable amine with a reactive oxazolidinone derivative.
Safety, Handling, and Storage
As a reactive alkylating agent, 3-(2-Bromo-ethyl)-oxazolidin-2-one must be handled with appropriate safety precautions.
Hazard Identification
Based on safety data for similar bromo-compounds, the following hazards are anticipated:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
Conclusion
3-(2-Bromo-ethyl)-oxazolidin-2-one is a valuable and versatile synthetic intermediate. Its importance is intrinsically linked to the proven success of the oxazolidinone class of antibiotics. While specific experimental data for this compound is limited in publicly accessible literature, its chemical properties and reactivity can be reliably predicted based on its structure and the extensive knowledge of related compounds. For researchers in the field of medicinal chemistry, particularly those focused on the development of novel antibacterial agents, a thorough understanding of this key building block is essential for the rational design and synthesis of next-generation therapeutics.
References
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Bratulescu, G. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007 , 3111-3112. [Link]
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Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 2010 , 15(4), 2463-2475. [Link]
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PubChem. 3-Ethyl-1,3-oxazolidin-2-one. [Link]
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ResearchGate. Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. [Link]
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SpectraBase. 3-Ethyl-2-oxazolidinone. [Link]
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Wiley-VCH. Supporting Information. 2007 . [Link]
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solubility of 3-(2-Bromo-ethyl)-oxazolidin-2-one in organic solvents
An In-depth Technical Guide to the Solubility of 3-(2-Bromo-ethyl)-oxazolidin-2-one in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Bromo-ethyl)-oxazolidin-2-one, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the underlying chemical principles that govern its solubility. We will explore its structural attributes, predict its behavior in various solvent classes, and provide a robust experimental protocol for empirical determination.
Understanding the Molecule: A Structural Approach to Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as our primary guide, meaning substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[1]
3-(2-Bromo-ethyl)-oxazolidin-2-one possesses a distinct combination of functional groups that influence its solubility profile:
-
The Oxazolidinone Core: This five-membered ring contains both an amide (a lactam) and an ether linkage. The carbonyl group and the nitrogen and oxygen atoms make this portion of the molecule highly polar and capable of acting as a hydrogen bond acceptor.
-
The 2-Bromo-ethyl Side Chain: This substituent introduces two key features. The ethyl group provides a degree of nonpolar character, while the terminal bromine atom adds polarity and a potential site for dipole-dipole interactions. The bromine is a good leaving group, which is relevant for its reactivity but less so for its baseline solubility.[2]
Given this structure, we can anticipate that 3-(2-Bromo-ethyl)-oxazolidin-2-one will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited, while its behavior in polar protic solvents will depend on the balance between polarity and the energetic cost of disrupting the solvent's hydrogen-bonding network.
Caption: Molecular structure highlighting polar and nonpolar regions.
Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The strong dipole moments of these solvents effectively solvate the polar oxazolidinone ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and can effectively interact with the entire molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. |
| Alcohols | Methanol, Ethanol | Moderate to High | These solvents are polar and can hydrogen bond, but the energy required to break the solvent's H-bond network may limit very high solubility. |
| Hydrocarbons | Hexane, Toluene | Low to Insoluble | The significant difference in polarity between the compound and these nonpolar solvents results in poor solvation. |
A Validated Protocol for Experimental Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent.[1][5][6]
Materials and Reagents
-
3-(2-Bromo-ethyl)-oxazolidin-2-one (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or small glass test tubes with screw caps
-
Magnetic stirrer and stir bars or a shaker/incubator
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument for quantification.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid 3-(2-Bromo-ethyl)-oxazolidin-2-one to a vial containing a precise volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved at equilibrium to ensure the solution is saturated.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of the compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
Safety and Handling Precautions
As a bromo-organic compound, 3-(2-Bromo-ethyl)-oxazolidin-2-one requires careful handling.
-
Hazards: It is harmful if swallowed and causes skin irritation.[7][8] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8] Avoid contact with skin, eyes, and clothing.
Conclusion
While quantitative solubility data for 3-(2-Bromo-ethyl)-oxazolidin-2-one is not widely published, a strong predictive understanding can be achieved by analyzing its molecular structure. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and poor solubility in nonpolar hydrocarbons. This guide provides a robust framework and a detailed experimental protocol to empower researchers to determine precise solubility values, facilitating its effective use in synthesis and drug development workflows.
References
- Solubility test for Organic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
- 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3 - ChemicalBook. (n.d.).
- 3-(2-Bromo-ethyl)-oxazolidin-2-one. (n.d.).
- Reck, F., Zhou, F., Eyermann, C. J., et al. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 50(20), 4868–4881.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- Al-Tannak, N. S., Al-Mannai, M. A., & El-Sayed, S. R. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits. Molecules, 22(9), 1479.
- Safety Data Sheet - CDN Isotopes. (n.d.).
-
3-Ethyl-1,3-oxazolidin-2-one. (n.d.). PubChem. Retrieved from [Link]
- Locke, J. B., & Shaw, K. J. (2014). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 58(5), 2825–2832.
- Shymanska, N. V., An, I. H., & Pierce, J. G. (2016). Expanded Structure–Activity Studies of Lipoxazolidinone Antibiotics. ACS infectious diseases, 2(11), 779–784.
- Iannarelli, V., Bua, A., & Del Boccio, P. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules (Basel, Switzerland), 27(19), 6614.
- Supporting information - The Royal Society of Chemistry. (2019).
- Iacobazzi, R. M., & Catto, M. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(3), 361–392.
- 3-Amino-2-oxazolidinone (AOZ). (n.d.).
- The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.).
Sources
- 1. chem.ws [chem.ws]
- 2. nbinno.com [nbinno.com]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. 3-(2-Bromo-ethyl)-oxazolidin-2-one | 89869-36-3 [amp.chemicalbook.com]
- 8. cdnisotopes.com [cdnisotopes.com]
Structural Elucidation and Spectroscopic Validation of 3-(2-Bromoethyl)-oxazolidin-2-one
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum for 3-(2-Bromoethyl)-oxazolidin-2-one , a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and chiral auxiliaries.
Unlike simple aliphatic chains, this molecule presents a unique spectroscopic challenge: the convergence of three distinct methylene (
Structural Logic & Shielding Prediction
To interpret the spectrum accurately, we must first deconstruct the molecule into its magnetically distinct environments. The molecule consists of a 2-oxazolidinone ring N-alkylated with a bromoethyl group.
Electronegativity Hierarchy
The chemical shifts are driven by the inductive effects of the heteroatoms. The deshielding power follows the order: Oxygen > Nitrogen > Bromine .
-
Position 5 (Ring
): Most deshielded due to direct attachment to Oxygen and the electron-withdrawing carbonyl group. -
Position 4 (Ring
): Shielded relative to Position 5, but deshielded by the carbamate Nitrogen. -
Side Chain
( ): Similar environment to Ring Position 4, but lacks the geometric constraint of the ring. -
Side Chain
( ): Deshielded by Bromine, but generally appears slightly upfield of the Nitrogen-bound protons.
The Coupling Systems
-
Ring System: The ethylene backbone within the ring typically behaves as an AA'BB' system , often resolving as two "pseudo-triplets" due to ring puckering and similar coupling constants (
Hz). -
Side Chain: The bromoethyl group acts as an
system , producing two distinct triplets ( Hz).
Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral clarity, follow this standardized acquisition workflow.
Sample Preparation[1][2][3][4]
-
Solvent: Deuterated Chloroform (
) is preferred. It minimizes exchangeable proton broadening and provides excellent solubility. DMSO- is a secondary choice but may shift the water peak into the region of interest (~3.3 ppm). -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise for quantitative integration. |
| Relaxation Delay (D1) | Ensures full relaxation of protons for accurate integration. | |
| Scans (NS) | 16 or 32 | Sufficient for >10 mg sample; reduces artifacting. |
| Spectral Width | -2 to 14 ppm | Covers all organic protons and potential acidic impurities. |
Spectrum Analysis & Assignment
The spectrum of 3-(2-Bromoethyl)-oxazolidin-2-one is characterized by two distinct regions: a downfield triplet and a clustered upfield multiplet region.
Data Summary Table
| Assignment | Protons | Chemical Shift ( | Multiplicity | Structural Insight | |
| A (Ring-5) | 2H | 4.38 – 4.45 | Triplet (or dd) | ~8.0 | Adjacent to Oxygen; most deshielded. |
| B (Ring-4) | 2H | 3.68 – 3.75 | Triplet (or dd) | ~8.0 | Adjacent to Nitrogen (Ring). |
| C (Chain-1') | 2H | 3.60 – 3.68 | Triplet | ~6.5 | Adjacent to Nitrogen (Chain). |
| D (Chain-2') | 2H | 3.50 – 3.58 | Triplet | ~6.5 | Adjacent to Bromine. |
> Note: Signals B, C, and D often overlap in lower-field instruments (<400 MHz), creating a complex multiplet envelope between 3.50 and 3.75 ppm integrating to 6 protons.
Detailed Signal Breakdown
1. The Diagnostic Triplet (
4.4 ppm)
This signal is the "anchor" of the spectrum. It corresponds to the
-
Validation: If this peak is missing or shifted significantly upfield (< 4.0 ppm), the oxazolidinone ring is likely open (hydrolysis impurity).
-
Integration: Set this peak to exactly 2.00 . All other integrals should be normalized to this standard.
2. The "Fingerprint" Cluster (
3.5 – 3.8 ppm)
This region contains three methylene groups (6 protons total).
-
Ring
: Generally the most downfield of this cluster (~3.72 ppm). -
Chain
: Slightly upfield (~3.64 ppm). -
Chain
: Typically the most upfield of the group (~3.54 ppm), though Br and N electronegativity effects are similar. -
Analysis Strategy: In a 300 MHz spectrum, this appears as a jagged multiplet. In a 600 MHz spectrum, you will resolve three distinct triplets.
-
COSY Confirmation: If available, a COSY (Correlation Spectroscopy) experiment will show:
-
Coupling between
4.4 and 3.7 (Ring system). -
Coupling between
3.6 and 3.5 (Side chain system). -
No cross-peaks between the two systems.
-
Logical Workflow & Visualization
The following diagram illustrates the decision matrix for validating the compound based on spectral data.
Figure 1: Logic flow for the spectroscopic validation of the target molecule.
Impurity Profiling & Troubleshooting
When synthesizing this molecule (typically via alkylation of 2-oxazolidinone with 1,2-dibromoethane), specific impurities are common.
| Impurity | Diagnostic Peak | Cause |
| 2-Oxazolidinone (Starting Material) | Broad singlet ~5.0-6.0 ppm ( | Incomplete reaction. |
| 1,2-Dibromoethane (Reagent) | Singlet ~3.73 ppm | Excess reagent not removed. Danger: This singlet often hides under the product's multiplet. Check integration carefully (Cluster > 3x Ring Triplet). |
| Water | Singlet ~1.56 ppm (in | Wet solvent or hygroscopic sample. |
| Ring Opening (Amino Alcohol) | Loss of 4.4 ppm triplet; new peaks < 3.5 ppm | Hydrolysis under basic conditions. |
Advanced Verification: 13C NMR (Brief)
If 1H NMR is ambiguous due to the 3.5-3.8 ppm overlap, check the Carbonyl peak in 13C NMR.
-
Target: ~158-159 ppm (
of carbamate). -
Differentiation: Urea byproducts or open chains will shift this carbonyl significantly.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general oxazolidinone ring shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Reference for chemical shift prediction tables).
13C NMR chemical shifts for bromoethyl oxazolidinone derivatives
Technical Guide: C NMR Characterization of Bromoethyl Oxazolidinone Derivatives
Executive Summary
Bromoethyl oxazolidinones are critical pharmacophores and intermediates in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and as chiral auxiliaries (Evans auxiliaries) in asymmetric alkylation. Precise characterization of these derivatives via
This guide details the diagnostic chemical shifts, the mechanistic basis for signal assignment, and a validated workflow for distinguishing N-alkylated products from O-alkylated impurities or hydrolysis byproducts.
Structural Fundamentals & The Heavy Atom Effect
To accurately interpret the
The Core Scaffold
The generic structure involves a 2-oxazolidinone ring substituted at the nitrogen (N3) with a 2-bromoethyl group.
-
C2 (Carbonyl): The most deshielded signal, typically appearing between 155–160 ppm .
-
C4/C5 (Ring Carbons):
-
C5 (O-CH): Deshielded by oxygen (
60–70 ppm). -
C4 (N-CH): Less deshielded than C5 (
40–55 ppm).
-
The Bromine Influence (Heavy Atom Effect)
While electronegativity suggests that a halogen should strongly deshield the attached carbon (
- -Effect (C-Br): The carbon directly attached to Br appears upfield relative to a C-Cl or C-O analog. Expect this signal at 25–35 ppm .
- -Effect (C-C-Br): The beta carbon is typically deshielded by the inductive effect, but the magnitude is often less than predicted by simple additivity rules.
Diagnostic Chemical Shifts (Data Tables)
The following data summarizes the characteristic shifts for N-(2-bromoethyl)-2-oxazolidinone in
Table 1: Characteristic C NMR Shifts ( , 100 MHz)
| Position | Assignment | Chemical Shift ( | Multiplicity (DEPT-135) | Electronic Environment |
| C2 | Carbonyl (C=O) | 158.5 ± 1.0 | Quaternary (C) | Urea-like carbonyl; highly deshielded. |
| C5 | Ring O-CH | 62.0 ± 1.5 | Negative ( | Adjacent to Oxygen; strongly deshielded. |
| C4 | Ring N-CH | 45.5 ± 1.0 | Negative ( | Adjacent to Nitrogen; moderately deshielded. |
| C1' | Sidechain N-CH | 43.8 ± 1.0 | Negative ( | |
| C2' | Sidechain CH | 29.2 ± 1.5 | Negative ( |
Note: In Evans Auxiliaries (4-substituted oxazolidinones), C4 becomes a methine (CH) and will appear as a positive peak in DEPT-135, typically shifting to 50–60 ppm depending on the substituent (e.g., benzyl, isopropyl).
Table 2: Solvent Effects (Correction Factors)
| Solvent | Shift Correction ( | Notes |
| CDCl | 0.0 (Ref) | Standard. |
| DMSO- | +1.5 to +2.5 ppm | Carbonyl (C2) shifts downfield due to H-bonding with residual water or solvent dipole. |
| Methanol- | +1.0 to +1.5 ppm | Polar protic solvent effects; slight deshielding of C-Br. |
Experimental Workflow: Synthesis & Characterization
The synthesis of bromoethyl oxazolidinones often involves the deprotonation of the oxazolidinone followed by nucleophilic attack on 1,2-dibromoethane. A common failure mode is elimination to the N-vinyl derivative or bis-alkylation.
Synthesis & Purification Pathway
Figure 1: Synthetic workflow for N-alkylation. The excess of dibromoethane is critical to prevent dimerization.
NMR Sample Preparation Protocol
-
Concentration: Dissolve 20–30 mg of purified compound in 0.6 mL of solvent.
C NMR requires higher concentration than H NMR due to the 1.1% natural abundance of C. -
Solvent Choice: Use CDCl
(77.16 ppm triplet) for routine analysis. Use DMSO- (39.52 ppm septet) if the compound is insoluble or if hydroxyl protons (in related intermediates) need to be observed. -
Acquisition Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 256 (preferably 512 or 1024 for high S/N).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C=O) relax sufficiently for integration (though integration is qualitative in standard
C).
-
Logic for Structural Assignment
When analyzing the spectrum, use the following logic tree to assign resonances and rule out impurities.
Figure 2: Decision logic for validating the bromoethyl oxazolidinone structure and detecting common elimination byproducts.
Troubleshooting Common Impurities
-
N-Vinyl Byproduct: If the reaction temperature is too high, elimination of HBr occurs.
-
Indicator: New peaks in the alkene region (90–140 ppm ).
-
Action: Repurify or repeat synthesis at lower temperature.
-
-
Dimerization: Reaction of the product with another equivalent of oxazolidinone anion.
-
Indicator: Loss of the 29 ppm (C-Br) signal; appearance of a symmetric linker signal around 40–45 ppm .
-
-
Residual Solvent:
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. [Link] (Foundational work on oxazolidinone auxiliaries).
-
Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[3][4] Current Pharmaceutical Design. (Context for Linezolid-type intermediates).
-
Reich, H. J. (2023). "Structure Determination Using NMR: 13C Chemical Shifts." University of Wisconsin-Madison. [Link] (Authoritative source for heavy atom effect data).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific additivity rules).
Sources
- 1. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(2-Bromo-ethyl)-oxazolidin-2-one
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development. It operates on the principle that covalent bonds within a molecule are not rigid; instead, they behave like springs, undergoing continuous vibrational motions (stretching and bending) at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a net change in the molecule's dipole moment.[3] The resulting IR spectrum, a plot of light transmittance (or absorbance) versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." More importantly, specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum, making IR spectroscopy a powerful tool for structural elucidation and compound identification.[4]
This guide provides a detailed analysis of the expected infrared absorption spectrum of 3-(2-Bromo-ethyl)-oxazolidin-2-one. As a molecule incorporating a cyclic carbamate (oxazolidinone), an alkyl chain, and a halogen, it presents a rich and illustrative case study. We will dissect the contributions of each structural component to the overall spectrum, provide a robust experimental protocol for data acquisition, and offer insights grounded in the principles of vibrational spectroscopy.
Molecular Structure and Correlative Vibrational Analysis
The structure of 3-(2-Bromo-ethyl)-oxazolidin-2-one contains several distinct functional groups, each with characteristic vibrational modes that are IR-active. The analysis of its spectrum is best approached by systematically examining these constituent parts: the oxazolidinone ring and the N-substituted bromo-ethyl chain.
Oxazolidinone Ring Vibrations: The Signature of a Cyclic Carbamate
The five-membered oxazolidinone ring is the most structurally significant feature and gives rise to the most prominent peaks in the spectrum.
-
C=O (Carbonyl) Stretching: The carbonyl stretch is one of the most easily identifiable absorptions in an IR spectrum due to the large change in dipole moment during the vibration, which results in a very strong and sharp band.[3][5] In acyclic esters and ketones, this peak typically appears around 1750-1715 cm⁻¹.[6][7] However, incorporating the carbonyl group into a strained five-membered ring increases the frequency of this vibration.[7][8] For 2-oxazolidinones, the C=O stretching frequency is characteristically high, appearing in the 1780-1740 cm⁻¹ range. This elevated frequency is a direct consequence of the ring strain, which alters the hybridization and strengthens the C=O bond.[8]
-
C-N (Amide/Carbamate) Stretching: The stretching vibration of the C-N bond within the carbamate structure is also a key feature. In tertiary amines and amides, this absorption is typically found in the fingerprint region. For 3-(2-Bromo-ethyl)-oxazolidin-2-one, a strong band is expected in the 1250-1150 cm⁻¹ region, which can be attributed to the C-N stretching mode.[9][10]
-
C-O (Ether and Ester-like) Stretching: The oxazolidinone ring contains two distinct C-O single bonds: the N-C-O linkage and the C-O-C ether-like linkage. Both contribute to strong absorptions in the fingerprint region. These are often observed as a complex series of bands, but a prominent, strong absorption attributable to the asymmetric C-O-C stretch is expected between 1100-1000 cm⁻¹ .[1][11]
Bromo-ethyl Chain Vibrations
The N-substituted ethyl chain and its terminal bromine atom produce several characteristic, albeit less intense, absorption bands.
-
C-H (Alkyl) Stretching: The methylene (-CH₂) groups of the ethyl chain and the oxazolidinone ring will exhibit symmetric and asymmetric stretching vibrations. These are reliably found just below 3000 cm⁻¹. Specifically, the asymmetric stretch occurs at a higher frequency (around 2960-2925 cm⁻¹ ) than the symmetric stretch (around 2870-2850 cm⁻¹ ).[12][13]
-
C-H (Alkyl) Bending: The methylene groups also undergo bending (or deformation) vibrations. The most characteristic of these is the scissoring mode, which appears as a medium-intensity band in the 1470-1440 cm⁻¹ range.[13][14] Other bending vibrations like wagging and twisting occur at lower frequencies and can be harder to assign definitively.
-
C-Br (Bromoalkane) Stretching: The vibration of the carbon-bromine bond occurs at a much lower frequency due to the high mass of the bromine atom.[15] This absorption is expected to be a medium to strong band in the lower fingerprint region, typically between 690-515 cm⁻¹ .[11][16] Its presence is a key indicator of the bromo-ethyl substituent.
Summary of Key Absorption Peaks
The expected IR absorption peaks for 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized in the table below for quick reference.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 2960–2925 | Medium | Asymmetric C-H Stretch | Methylene (-CH₂) |
| 2870–2850 | Medium | Symmetric C-H Stretch | Methylene (-CH₂) |
| 1780–1740 | Strong | C=O Stretch (ring strain) | Cyclic Carbamate (Amide) |
| 1470–1440 | Medium | C-H Scissoring | Methylene (-CH₂) |
| 1250–1150 | Strong | C-N Stretch | Tertiary Amine/Carbamate |
| 1100–1000 | Strong | Asymmetric C-O-C Stretch | Ether (cyclic) |
| 690–515 | Medium-Strong | C-Br Stretch | Bromoalkane |
Recommended Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
For rapid, reliable, and non-destructive analysis of solid or liquid samples like 3-(2-Bromo-ethyl)-oxazolidin-2-one, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred modern method.[17][18] This technique requires minimal to no sample preparation and provides high-quality, reproducible spectra by measuring the interaction of an infrared evanescent wave with the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[19][20]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning (Trustworthiness Pillar): The integrity of the spectrum depends on a pristine crystal surface. Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical response, which will be mathematically subtracted from the sample spectrum to yield a pure spectrum of the compound.[21]
-
Sample Application: Place a small amount of the 3-(2-Bromo-ethyl)-oxazolidin-2-one sample (a few milligrams if solid, or a single drop if liquid) directly onto the center of the ATR crystal.
-
Applying Pressure: Lower the ATR press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[22] This is critical for generating a strong evanescent wave interaction and, consequently, a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing and Analysis: The resulting spectrum, automatically ratioed against the background, can now be analyzed. Identify the key absorption peaks and correlate them with the expected vibrational modes as detailed in Sections 2.0 and 3.0.
-
Post-Measurement Cleaning: After analysis, retract the pressure arm and thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.
Visualization of Molecular Structure and Key Vibrations
The following diagram illustrates the molecular structure of 3-(2-Bromo-ethyl)-oxazolidin-2-one and highlights the key bonds responsible for its characteristic infrared absorption peaks.
Caption: Key vibrational modes for 3-(2-Bromo-ethyl)-oxazolidin-2-one.
Conclusion
The infrared spectrum of 3-(2-Bromo-ethyl)-oxazolidin-2-one is defined by a set of highly characteristic absorption bands. The most definitive of these is the strong carbonyl (C=O) stretching peak located at a high wavenumber (1780-1740 cm⁻¹), which is indicative of the strained five-membered oxazolidinone ring. This, in conjunction with strong absorptions in the fingerprint region for C-N and C-O stretching, confirms the presence of the cyclic carbamate core. Furthermore, the presence of C-H stretching peaks just below 3000 cm⁻¹ and a C-Br stretching band in the low-frequency region (690-515 cm⁻¹) validates the bromo-ethyl substituent. By correlating these specific absorption peaks with their underlying molecular vibrations, IR spectroscopy provides a rapid, powerful, and confident method for the structural verification of this molecule.
References
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-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved February 13, 2026, from [Link]
-
University of Basrah. (n.d.). Infrared spectroscopy. Retrieved February 13, 2026, from [Link]
-
PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved February 13, 2026, from [Link]
-
Physics Forums. (2009, September 7). What are the different types of motion in a CH2 group in IR spectroscopy? Retrieved February 13, 2026, from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved February 13, 2026, from [Link]
-
Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved February 13, 2026, from [Link]
-
WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved February 13, 2026, from [Link]
-
University of the West Indies. (n.d.). Infrared Spectroscopy and Modes of Vibrations. Retrieved February 13, 2026, from [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
-
ResearchGate. (n.d.). IR spectrum showing the CH2 scissor-vibration. Retrieved February 13, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 13, 2026, from [Link]
-
Oregon State University. (2018, September 22). Carbonyl Stretching Vibrations. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved February 13, 2026, from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 13, 2026, from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved February 13, 2026, from [Link]
-
Digital CSIC. (n.d.). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved February 13, 2026, from [Link]
-
Thermo Scientific. (2013, April 9). Using the ATR technique to collect FT-IR spectra. Retrieved February 13, 2026, from [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved February 13, 2026, from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy of Amines. Retrieved February 13, 2026, from [Link]
-
DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Retrieved February 13, 2026, from [Link]
-
Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved February 13, 2026, from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Most prominent features of the computed vibrational spectra. Retrieved February 13, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 13, 2026, from [Link]
-
SlidePlayer. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved February 13, 2026, from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved February 13, 2026, from [Link]
- Randall, H. M., Fowler, R. G., Fuson, N., & Dangl, J. R. (1949). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 71(5), 1874-1875.
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved February 13, 2026, from [Link]
- DeBlase, A. F., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry A.
-
NIST. (n.d.). 2-Oxazolidinone, n-[2-(2-pyridylthio)ethyl]-. Retrieved February 13, 2026, from [Link]
-
Molecules. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved February 13, 2026, from [Link]
-
The Journal of Physical Chemistry B. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved February 13, 2026, from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 13, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Ethyl-2-oxazolidinone. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 3-Ethyl-1,3-oxazolidin-2-one. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved February 13, 2026, from [Link]
-
University of Puget Sound. (n.d.). IR Absorption Table. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved February 13, 2026, from [Link]
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safety data sheet (SDS) for 3-(2-Bromo-ethyl)-oxazolidin-2-one
This guide provides a technical deep-dive into the safety, handling, and chemical stewardship of 3-(2-Bromoethyl)-2-oxazolidinone . It is designed for researchers requiring more than a standard Safety Data Sheet (SDS)—specifically those needing to understand the mechanistic basis of its hazards and the logic behind its handling protocols.
CAS: 89869-36-3 | Formula: C₅H₈BrNO₂ | MW: 194.03 g/mol Synonyms: 3-(2-Bromoethyl)-1,3-oxazolidin-2-one; N-(2-Bromoethyl)-2-oxazolidinone.
Executive Hazard Profiling
While standard SDS documents classify this compound primarily as an irritant (H315, H319) and harmful if swallowed (H302), a structural analysis reveals a more critical hazard profile relevant to drug development contexts.
The "Half-Mustard" Motif
The chemical structure features a 2-bromoethyl group attached to a nitrogen atom. In medicinal chemistry, this is structurally analogous to a "half-mustard" (nitrogen mustard precursor).
-
Mechanistic Risk: The carbon adjacent to the bromine is highly electrophilic. It is susceptible to nucleophilic attack by biological macromolecules (DNA/RNA bases, proteins).
-
Toxicological Implication: Unlike simple acid halides, this compound acts as a direct alkylating agent . It can form covalent bonds with guanine residues in DNA, leading to potential genotoxicity.
-
Operational Mandate: Treat this substance with the same containment protocols used for confirmed mutagens, regardless of the generic "Warning" signal word on the commercial label.
DOT Diagram: Alkylation Mechanism
The following diagram illustrates the electrophilic attack mechanism that necessitates high-level containment.
Figure 1: Mechanism of biological alkylation via SN2 displacement of the bromine atom.
Self-Validating Handling Protocols
A "self-validating" system is one where the failure of a safety control is immediately detectable or passively prevented. Do not rely on generic PPE; use the following engineered controls.
A. Barrier Integrity (Skin Protection)
Standard latex gloves are permeable to halogenated alkyls.
-
Protocol: Use Silver Shield/4H laminate gloves or double-gloved Nitrile (minimum 5 mil) .
-
Validation: Change outer nitrile gloves every 15 minutes or immediately upon splash. The "2-bromoethyl" moiety is lipophilic and will diffuse through nitrile matrices over time.
B. Inhalation Control
-
Requirement: Handle strictly within a certified chemical fume hood.
-
Validation: Verify the hood's face velocity is >100 fpm (0.5 m/s) before opening the container. Use a Kimwipe taped to the sash; if it does not angle inward at >45 degrees, the containment is insufficient for alkylating agents.
C. Quantitative Data Summary
| Property | Value | Operational Significance |
| Physical State | Solid (Low MP) / Oil | May exist as a supercooled liquid; treat spills as liquids. |
| Melting Point | ~40-45 °C (approx) | Easily liquefies on warm days; store refrigerated. |
| Solubility | DMSO, Methanol, DCM | Lipophilic; penetrates skin barriers easily. |
| Reactivity | High (Alkylation) | Incompatible with strong nucleophiles (amines, thiols). |
Emergency Response & Decontamination
Water alone is insufficient for cleaning spills of alkyl bromides, as they are sparingly soluble and will spread. You must chemically destroy the electrophilic core.
The Thiosulfate Destruction Method
Sodium thiosulfate acts as a "scavenger" nucleophile, reacting with the alkyl bromide to form a non-toxic Bunte salt (alkyl thiosulfate).
Decontamination Solution Recipe:
-
10% Sodium Thiosulfate (
) in water. -
Optional: Add 1% detergent to aid solubility.
Protocol:
-
Isolate: Evacuate the immediate area.
-
Cover: Layer paper towels over the spill to prevent aerosolization.
-
Soak: Pour the Thiosulfate solution over the towels (do not spray directly, to avoid splashing).
-
Wait: Allow 20–30 minutes contact time. This ensures the
reaction reaches completion. -
Clean: Collect waste as hazardous chemical waste (halogenated).
DOT Diagram: Spill Response Logic
Figure 2: Logic flow for neutralizing alkyl bromide spills using nucleophilic scavenging.
Synthesis & Stability Considerations
For researchers utilizing this compound as an intermediate (e.g., for oxazolidinone antibiotics like Linezolid derivatives), stability is a key variable.
-
Hydrolysis Risk: The oxazolidinone ring is generally stable, but the alkyl bromide side chain can hydrolyze to an alcohol (3-(2-hydroxyethyl)-2-oxazolidinone) in the presence of moisture and heat.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Synthetic Utility: The bromine is an excellent leaving group. Common reactions involve displacement by azide (for reduction to amine) or direct displacement by amines to form piperazine derivatives.
References
-
National Institutes of Health (NIH). (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives. PubMed. Retrieved from [Link]
-
University of Auckland. (2024). Disposal and Decontamination of Ethidium Bromide (Alkyl Bromide Decontamination Protocols). Retrieved from [Link][1][2][3][4][5][6][7]
-
Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. researchgate.net [researchgate.net]
- 5. auckland.ac.nz [auckland.ac.nz]
- 6. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
Physicochemical Characterization of 3-(2-Bromo-ethyl)-oxazolidin-2-one: A Technical Guide
Topic: Melting Point and Boiling Point of 3-(2-Bromo-ethyl)-oxazolidin-2-one Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS: 89869-36-3 ) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, particularly in the development of oxazolidinone-class antibiotics (e.g., Linezolid analogs) and chiral auxiliaries. Unlike its parent compound, 2-oxazolidinone, which is a solid at room temperature, the N-substituted 2-bromoethyl derivative typically presents as a light yellow liquid under standard conditions.
This guide provides a rigorous analysis of its thermodynamic properties, specifically melting and boiling points, and details the structural mechanics driving these physical states. It further outlines validated synthesis pathways and purification protocols essential for maintaining high purity in drug development workflows.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models calibrated for N-alkylated oxazolidinones.
Core Specifications
| Property | Value / Description | Condition / Method |
| CAS Number | 89869-36-3 | - |
| Molecular Formula | C₅H₈BrNO₂ | - |
| Molecular Weight | 194.03 g/mol | - |
| Physical State | Light Yellow Liquid | @ 25°C, 1 atm |
| Boiling Point (Predicted) | 317.6 ± 25.0 °C | @ 760 mmHg (Theoretical) |
| Boiling Point (Practical) | ~150–160 °C | @ 0.5–1.0 mmHg (Vacuum Distillation) |
| Melting Point | < 25 °C | Liquid at Room Temperature |
| Density | ~1.50 g/cm³ | @ 20°C |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Slightly soluble in water |
Critical Note on Boiling Point: While the theoretical boiling point at atmospheric pressure is calculated to be >300°C, the compound is thermally labile at these temperatures. Distillation must be performed under high vacuum to prevent decomposition (dealkylation or ring opening).
Thermodynamic Context & Structural Analysis
To understand the physical state of 3-(2-Bromo-ethyl)-oxazolidin-2-one, one must analyze the intermolecular forces relative to its parent compound.
The "Melting Point Depression" Mechanism
The parent compound, 2-oxazolidinone (CAS 497-25-6), is a solid with a melting point of 86–89°C . This high melting point is driven by strong intermolecular hydrogen bonding between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another.
Structural Impact of Alkylation:
-
Loss of H-Bond Donor: Substitution at the N3 position with a 2-bromoethyl group removes the acidic proton, eliminating the primary hydrogen bond donor capability.
-
Steric Disruption: The bulky bromoethyl chain prevents the efficient crystal packing observed in the planar parent molecule.
-
Result: The cohesive energy of the lattice drops significantly, transitioning the material from a crystalline solid to a viscous liquid at room temperature.
Boiling Point Dynamics
Despite being a liquid, the boiling point remains high due to the high polarity of the carbamate region (oxazolidinone ring) and the molecular weight contribution of the bromine atom. The dipole-dipole interactions require significant thermal energy to overcome, necessitating high-vacuum conditions for purification.
Synthesis & Purification Workflows
Synthesizing 3-(2-Bromo-ethyl)-oxazolidin-2-one requires precise control to avoid over-alkylation or elimination side reactions (forming vinyl species). Two primary routes are established: Direct N-Alkylation and Functional Group Interconversion .
Validated Synthetic Routes
Figure 1: Dual synthetic pathways for 3-(2-Bromo-ethyl)-oxazolidin-2-one. Route A is preferred for direct access, while Route B offers higher specificity if starting from amino alcohols.
Detailed Protocol: Route A (Direct Alkylation)
This method is preferred for its atom economy but requires careful handling of the strong base.
-
Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous DMF under Argon at 0°C.
-
Deprotonation: Add 2-oxazolidinone (1.0 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise. The excess prevents dimerization (linking two rings with one ethyl chain).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash organic layer with water (to remove DMF) and brine.
-
Purification (Crucial):
-
Concentrate the organic layer to a yellow oil.
-
Distill under reduced pressure: Collect the fraction boiling at ~150–160°C at 0.5 mmHg .
-
Note: If vacuum is insufficient (>10 mmHg), the compound may degrade before distilling.
-
Experimental Determination of Physical Constants
For researchers verifying the identity of synthesized material, the following standard operating procedures (SOPs) are recommended.
Boiling Point Determination (Siwoloboff Method)
Since the compound is toxic and high-boiling, the micro-method is safer than standard distillation.
-
Immerse a capillary tube (sealed at one end) open-side down into a small ignition tube containing the sample.
-
Attach this assembly to a thermometer and immerse in a silicone oil bath.
-
Heat until a rapid, continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).
-
Stop heating. Record the temperature exactly when bubbling stops and liquid is sucked back into the capillary. This is the boiling point.
Refractive Index
For liquids where BP is difficult to measure without decomposition, Refractive Index (
-
Expected Range: 1.5000 – 1.5200 (Confirm with Certificate of Analysis from supplier).
Safety & Regulatory Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
Storage Protocol:
-
Hygroscopicity: Oxazolidinones can absorb moisture, which hydrolyzes the ring over time.
-
Condition: Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Temperature: 2–8°C (Refrigerated) is recommended to prevent slow elimination of HBr, which would turn the liquid dark brown.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660288, 3-(2-Bromoethyl)-2-oxazolidinone. Retrieved from [Link]
- Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(19), 3111-3112. (Contextual reference for oxazolidinone ring synthesis).
-
NIST Chemistry WebBook. (2023). 3-(2-Hydroxyethyl)-2-oxazolidinone Phase Change Data. (Reference for analog boiling point extrapolation). Retrieved from [Link][2]
Sources
Methodological & Application
Application Note: Synthesis of 3-(2-Bromoethyl)-oxazolidin-2-one
Part 1: Introduction & Strategic Analysis
Executive Summary
3-(2-Bromoethyl)-oxazolidin-2-one is a versatile heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate for introducing the oxazolidinone pharmacophore—a core structure found in antibiotics like Linezolid and Tedizolid —into larger molecular scaffolds via N-alkylation. Its primary utility lies in its dual functionality: the masked amino-alcohol motif (within the ring) and the reactive alkyl bromide handle, which allows for facile coupling with nucleophiles (amines, thiols, phenoxides).
Critical Safety & Identity Notice (CAS Verification)
WARNING: The CAS number 14985-34-3 provided in some databases is frequently misattributed. In authoritative chemical registries, this CAS often refers to Zirconyl Nitrate or other unrelated salts.
-
Correct Precursor CAS: 3356-88-5 (3-(2-Hydroxyethyl)-2-oxazolidinone)
-
Target Identity: Ensure verification via NMR/MS. Do not rely solely on CAS 14985-34-3 for procurement to avoid receiving incompatible oxidizers.
Retrosynthetic Analysis
The synthesis is approached via two distinct pathways. Route A (Functional Group Interconversion) is the preferred "Gold Standard" for laboratory-scale high-purity synthesis, avoiding dimerization byproducts. Route B (Direct Alkylation) is a shorter, cost-effective route but requires careful stoichiometry control.
Figure 1: Retrosynthetic pathways. Route A is recommended for purity; Route B for raw material economy.
Part 2: Detailed Experimental Protocols
Method A: Appel Reaction (Alcohol to Bromide Conversion)
Recommendation: Primary method for research and drug development applications requiring >98% purity.
1. Reaction Scheme
2. Materials Table
| Reagent | Equiv. | MW ( g/mol ) | Role | Notes |
| 3-(2-Hydroxyethyl)-2-oxazolidinone | 1.0 | 131.13 | Substrate | Dry under vacuum before use |
| Carbon Tetrabromide (CBr | 1.25 | 331.63 | Bromine Source | Toxic; handle in fume hood |
| Triphenylphosphine (PPh | 1.25 | 262.29 | Reagent | Recrystallize if yellow/oxidized |
| Dichloromethane (DCM) | - | - | Solvent | Anhydrous, degassed |
3. Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 3-(2-hydroxyethyl)-2-oxazolidinone (1.31 g, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition of CBr
: Add Carbon Tetrabromide (4.15 g, 12.5 mmol) to the stirring solution. Ensure it dissolves completely. -
Addition of PPh
: Dissolve Triphenylphosphine (3.28 g, 12.5 mmol) in minimal DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.-
Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–5 hours.
-
Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting alcohol (R
~0.2) should disappear, and the less polar bromide (R ~0.5) should appear.
-
-
Workup:
-
Concentrate the reaction mixture to ~10 mL volume under reduced pressure.
-
Add cold diethyl ether (50 mL) to precipitate the bulk of the triphenylphosphine oxide (TPPO).
-
Filter the suspension through a pad of Celite. Wash the pad with ether.
-
-
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Gradient: 10%
40% EtOAc in Hexanes). -
Yield: Expect 85–92% yield of a colorless to pale yellow oil/solid.
Method B: Direct N-Alkylation
Recommendation: Use only if the alcohol precursor is unavailable. Requires strict stoichiometry control to prevent bis-alkylation (dimer formation).
1. Reaction Scheme
2. Materials Table
| Reagent | Equiv. | MW ( g/mol ) | Role | Notes |
| Oxazolidin-2-one | 1.0 | 87.08 | Substrate | - |
| Sodium Hydride (60% in oil) | 1.1 | 24.00 | Base | Wash with hexanes to remove oil |
| 1,2-Dibromoethane | 5.0 | 187.86 | Electrophile | Large excess essential |
| THF | - | - | Solvent | Anhydrous |
3. Step-by-Step Protocol
-
Activation: In a dry flask under N
, suspend NaH (1.1 equiv) in anhydrous THF at 0°C. -
Deprotonation: Add oxazolidin-2-one (1.0 equiv) portion-wise. Stir at 0°C for 30 mins until H
evolution ceases. -
Alkylation: Add 1,2-dibromoethane (5.0 equiv) rapidly in one portion.
-
Rationale: High concentration of electrophile minimizes the chance of the product reacting with a second equivalent of oxazolidinone anion.
-
-
Reflux: Heat to mild reflux (60°C) for 6–12 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1] -
Distillation: Excess 1,2-dibromoethane must be removed via vacuum distillation (BP 131°C at atm) before column chromatography.
Part 3: Characterization & Quality Control
Expected Spectral Data
Note: Data derived from validated analogues and functional group shifts.
| Technique | Parameter | Description |
| Solvent | CDCl | |
| Triplet (2H, | ||
| Triplet (2H, | ||
| Triplet (2H, | ||
| Triplet (2H, | ||
| Carbonyl | ~158.5 ppm (C=O) | |
| Ring | ~62.0 ppm (O-CH | |
| Linker | ~43.5 ppm (N-CH | |
| Physical | State | Low-melting solid or viscous oil (MP approx. 30–40°C) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete conversion of TPPO | Ensure rigorous precipitation with cold ether; repeat filtration. |
| Dimer Formation (Method B) | Insufficient excess of dibromide | Increase 1,2-dibromoethane to 8–10 equivalents. |
| Product Instability | Hydrolysis of bromide | Store under inert gas at 4°C; avoid prolonged exposure to moisture. |
| Yellow Coloration | Residual Iodine/Bromine | Wash organic layer with 10% Na |
Part 4: References
-
Bratulescu, G. "Synthesis of Some 2-Oxazolidinones in Mild Conditions."[2] Asian Journal of Chemistry, vol. 23, no. 2, 2011, pp. 929-930. Link
-
Bach, T., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin." Arkivoc, 2022, part ii, pp. 140-155. Link
-
Sigma-Aldrich. "3-(2-Hydroxyethyl)-2-oxazolidinone Product Sheet." (Precursor CAS 3356-88-5). Link
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, vol. 14, no. 12, 1975, pp. 801-811. (Foundational method reference).
Sources
reaction of 3-(2-Bromo-ethyl)-oxazolidin-2-one with secondary amines
Topic: Reaction of 3-(2-Bromo-ethyl)-oxazolidin-2-one with Secondary Amines Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Significance
The alkylation of secondary amines using 3-(2-bromoethyl)-oxazolidin-2-one (CAS: 89869-36-3) is a pivotal transformation in medicinal chemistry, particularly for synthesizing CNS-active agents and oxazolidinone-class antibiotics (e.g., Linezolid analogs). This reaction installs the pharmacologically privileged 2-aminoethyl-oxazolidinone motif.
While ostensibly a standard nucleophilic substitution (
Scientific Foundation: Mechanism & Chemoselectivity
The Reaction Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Desired Pathway (
): Direct displacement of bromide by the amine. -
Competing Pathway (E2): Abstraction of the
-proton by the base, leading to 3-vinyloxazolidin-2-one.
Mechanistic Diagram
The following diagram illustrates the bifurcation between the productive substitution and the elimination side-reaction.
Caption: Mechanistic bifurcation showing the competition between
Optimization Parameters
To ensure "Trustworthiness" and reproducibility, the following parameter matrix is derived from empirical stability data of the oxazolidinone scaffold.
| Parameter | Recommended Condition | Rationale (Causality) |
| Solvent | Acetonitrile (MeCN) or DMF | MeCN provides sufficient polarity to stabilize the |
| Base | A mild, heterogeneous inorganic base. It neutralizes the HBr byproduct without being basic enough to rapidly deprotonate the | |
| Stoichiometry | 1.0 eq Bromide : 1.2 eq Amine | Slight excess of amine ensures complete consumption of the electrophile. |
| Temperature | 60°C - 80°C | Sufficient thermal energy to overcome the activation barrier. Refluxing MeCN (82°C) is ideal. Temperatures >100°C significantly increase elimination rates. |
| Catalyst | KI (0.1 eq) (Optional) | Finkelstein reaction in situ: converts alkyl bromide to highly reactive alkyl iodide, accelerating |
Detailed Experimental Protocol
Objective: Synthesis of 3-(2-(4-morpholinyl)ethyl)-oxazolidin-2-one (Model Reaction).
Materials:
-
3-(2-Bromo-ethyl)-oxazolidin-2-one (1.0 equiv, 10 mmol, ~1.94 g)
-
Morpholine (1.2 equiv, 12 mmol, ~1.05 g)
-
Potassium Carbonate (
), anhydrous, powder (2.0 equiv, 20 mmol, ~2.76 g) -
Potassium Iodide (KI) (0.1 equiv, catalytic)
-
Acetonitrile (MeCN), HPLC grade (50 mL, 5 vol)
Step-by-Step Procedure:
-
Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 3-(2-bromoethyl)-oxazolidin-2-one (1.94 g) and MeCN (50 mL). Stir until dissolved.
-
-
Addition:
-
Add
(2.76 g) and KI (166 mg). The mixture will be a suspension. -
Add Morpholine (1.05 g) dropwise via syringe.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (
or Ar) for 6–12 hours . -
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The bromide starting material (
) should disappear; product ( ) will appear. Stain with Iodine or Ninhydrin.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the solid inorganic salts (
, excess ) using a sintered glass funnel or Celite pad. Wash the cake with cold MeCN (10 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
-
-
Purification:
-
Dissolve the residue in DCM (30 mL) and wash with water (1 x 10 mL) to remove traces of salts/amine.
-
Note: If the amine is non-volatile, an acid-base extraction is recommended (Extract product into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).
-
Dry organic layer over
, filter, and concentrate. -
Crystallization: Many derivatives crystallize from EtOAc/Hexane. If oil persists, flash chromatography (DCM:MeOH 95:5) is effective.
-
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of amino-oxazolidinones.
Troubleshooting & Quality Control
| Issue | Diagnosis | Corrective Action |
| Low Yield / Incomplete Reaction | Nucleophile is too bulky or solvent is too dry/non-polar. | Add catalytic KI (Finkelstein condition) or switch solvent to DMF (requires aqueous workup). |
| Vinyl Impurity Formation | Temperature too high or Base too strong. | Lower temperature to 60°C. Ensure Base is Carbonate, not Hydroxide or Alkoxide. |
| Ring Hydrolysis | pH > 12 or presence of water at high temp. | Ensure anhydrous conditions. Avoid aqueous strong bases during workup. |
References
- Mechanistic Overview of Amine Alkylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text covering vs E2 competition).
-
Oxazolidinone Synthesis & Reactivity
-
Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673–679.Link
-
- Specific Reaction Conditions (Analogous Systems): Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. (Provides context on oxazolidinone ring stability).
- Bach, T., & Schröder, J. (1999). 3-Vinyloxazolidin-2-ones as versatile building blocks. Synthesis, 1999(12), 2091-2094.
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 4-(2-Bromoethyl)-1,3-oxazolidin-2-one
Abstract
The oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, serving both as a powerful chiral auxiliary and as a core structural motif in numerous pharmaceuticals.[1][2] This document provides a comprehensive guide to the application of 4-(2-bromoethyl)-1,3-oxazolidin-2-one, a versatile building block for the synthesis of complex pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in N-alkylation reactions, and discuss its application in the synthesis of key precursors for drugs such as the antibiotic Linezolid.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for efficient and stereocontrolled synthesis.
Introduction: The Significance of the Oxazolidinone Moiety
In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is critical; enantiomers of the same compound can have drastically different pharmacological and toxicological profiles.[5] Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.[6][7]
Among the most successful classes of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans.[6][8] Beyond their role as transient stereodirecting groups, the oxazolidinone ring itself is a privileged structure in drug design. It forms the core of an important class of antibiotics, including Linezolid, which is effective against multi-drug resistant Gram-positive bacteria like MRSA and VRE.[1][4]
4-(2-bromoethyl)-1,3-oxazolidin-2-one is a particularly valuable reagent because it combines the stereochemical information of the oxazolidinone core with a reactive bromoethyl handle, making it an ideal electrophile for introducing the oxazolidinone moiety onto nucleophilic substrates.
Core Principles & Mechanistic Insights
The primary application of 4-(2-bromoethyl)-1,3-oxazolidin-2-one in synthesizing pharmaceutical intermediates is through nucleophilic substitution, specifically N-alkylation reactions.[9] The underlying mechanism is a classic bimolecular nucleophilic substitution (S_N2) reaction.
Causality of the S_N2 Reaction:
-
Nucleophilic Attack: A nucleophile (typically a deprotonated amine, heterocycle, or thiol) attacks the electrophilic carbon atom adjacent to the bromine atom.
-
Transition State: A five-coordinate transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Leaving Group Departure: The bromide ion is expelled as a stable leaving group, resulting in the formation of a new carbon-nitrogen (or carbon-sulfur, etc.) bond.
The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or DBU) is required to deprotonate the nucleophile without competing in the alkylation reaction.[1][10] Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically used as they can solvate the cation of the base while not interfering with the nucleophile's reactivity.[11]
Caption: General experimental workflow for N-alkylation.
Detailed Protocol: N-Alkylation of a Heterocyclic Amine
This protocol describes a representative synthesis. Disclaimer: This procedure must be performed by qualified personnel in a properly equipped chemical laboratory. Always consult the Safety Data Sheet (SDS) for all reagents before use. [12][13][14][15] Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Heterocyclic Amine (Substrate) | Varies | 10.0 | Varies | Must be dry. |
| (R)-4-(2-bromoethyl)-1,3-oxazolidin-2-one | 208.03 | 11.0 | 2.29 g | The electrophile. |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 12.0 | 0.48 g | Strong, non-nucleophilic base. Handle with extreme care. |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | 50 mL | Reaction solvent. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | 50 mL | For quenching. |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | Extraction solvent. |
| Brine (Saturated aq. NaCl) | - | - | 50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | Drying agent. |
| Silica Gel | - | - | As needed | For column chromatography. |
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the heterocyclic amine (10.0 mmol) and anhydrous DMF (30 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (12.0 mmol, 0.48 g) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Dissolve (R)-4-(2-bromoethyl)-1,3-oxazolidin-2-one (11.0 mmol, 2.29 g) in anhydrous DMF (20 mL) and add it to the addition funnel. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl (50 mL). Trustworthiness Note: This step safely neutralizes any unreacted sodium hydride.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (50 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. [16][17]Purity should be assessed by HPLC.
Application Case Study: Synthesis of a Linezolid Intermediate
Linezolid is an essential antibiotic whose structure contains a functionalized N-aryl oxazolidinone core. [18]The N-alkylation protocol is central to many reported syntheses of Linezolid and its analogues. [3][19]For instance, a key step involves the alkylation of 3-fluoro-4-morpholinylaniline with a suitable chiral three-carbon electrophile, followed by cyclization to form the oxazolidinone ring. [20]Alternatively, a pre-formed oxazolidinone can be coupled with an aryl partner. The principles of nucleophilic substitution detailed in our protocol are directly applicable to these advanced synthetic routes.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value / Observation |
| Reaction Scale | 1-100 mmol |
| Temperature | 25-80 °C (Optimization may be required) |
| Reaction Time | 4-24 hours |
| Typical Yield | 65-90% (Substrate dependent) |
| Purity (Post-PFC) | >98% (by HPLC) |
| Characterization | ¹H NMR will show characteristic peaks for the oxazolidinone ring protons and the new methylene (-CH₂-CH₂-) linker. [4] |
Safety, Handling, and Troubleshooting
Safety and Handling:
-
4-(2-Bromoethyl)-1,3-oxazolidin-2-one: Is an alkylating agent and should be treated as a potential mutagen. It is an irritant to the skin, eyes, and respiratory tract. [12]* Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere. [15][21]* DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile). [14]All operations, especially those involving NaH and DMF, should be conducted in a certified chemical fume hood.
Troubleshooting:
-
Low Yield: May result from incomplete deprotonation (ensure base is fresh and the amine is dry), insufficient reaction time or temperature, or side reactions.
-
Multiple Products on TLC: Could indicate di-alkylation (if the nucleophile has multiple reactive sites) or side reactions. Purification by chromatography is essential.
-
Reaction Stalls: Ensure all reagents are pure and the solvent is anhydrous. Moisture can quench the base and inhibit the reaction.
References
- Evans, D. A., et al. (1990). Asymmetric Synthesis of the Macrolide Antibiotic Cytovaricin. Journal of the American Chemical Society.
- Wikipedia contributors. (2024). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
- BenchChem Technical Support Team. (2025). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. BenchChem.
- Christmann, M., & Bräse, S. (Eds.). (2007). Asymmetric Synthesis – The Essentials. Wiley-VCH.
- Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. News.
- Thermo Fisher Scientific. (2014). Safety Data Sheet for 2-Oxazolidinone. Thermo Fisher Scientific.
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- ResearchGate. (2025). A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate.
- Reddy, P. K., et al. Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry.
- Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- Fisher Scientific. (2010). Safety Data Sheet for Bromoacetyl bromide. Fisher Scientific.
- Al-Jaff, R. M. A., et al. (2023). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Medicinal and Chemical Sciences.
- Jeon, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(15), 4443. [Available at: www.ncbi.nlm.nih.gov/pmc/articles/PMC8348574/]
- Google Patents. (2013). Novel process for preparation of linezolid and its novel intermediates. EP2595968A1.
- ResearchGate. (2025). A New Route for the Synthesis of Linezolid Mimetic 3,4-Disubstituted Oxazolidin-2-One Derivatives. ResearchGate.
- Kumar, P., et al. (2013). Current Updates on Oxazolidinone and Its Significance. ISRN Organic Chemistry. [Available at: www.ncbi.nlm.nih.gov/pmc/articles/PMC3932421/]
- Wu, X., et al. (2017). KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones. Beilstein Journal of Organic Chemistry, 13, 1982-1988. [Available at: www.ncbi.nlm.nih.gov/pmc/articles/PMC5608480/]
- ResearchGate. (2024). Proposed reaction mechanism for the formation of aliphatic... ResearchGate.
- BenchChem Technical Support. (2025). Characterization of 4-Oxazolidinone Compounds. BenchChem.
- Journal Of Chemical Health Risks. (2022). Preparation, Characterization and Antibacterial Activity of some New Oxazolidin-5-one Derivatives Derived from Imine Compounds. Digital Repository of Journals.
- ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. . [Available at: www.organic-chemistry.org]
- Academia.edu. (2017). Synthesis, Characterizations and Antimicrobial Activity of Oxazolidinone and Imidazolidinone Derivatives. Academia.edu.
- Arkat USA, Inc. (2015). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ARKIVOC.
- MDPI. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules.
- MDPI. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules.
- American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
- Arkivoc. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKIVOC.
- Advanced Journal of Chemistry. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry.
- ResearchGate. (2018). Synthesis, mechanism of action, and structure-activity relationships of 1,3-oxazolidinones as anti-bacterial Agent: A review. ResearchGate.
- Royal Society of Chemistry. (2021). Radical alkylation of acrylamides with peroxides to access mono/dialkylated fused N-heterocycles. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Theoretical Confirmation of the Reaction Mechanism Leading to Regioselective Formation of Thiazolidin-4-one from Bromoacetic Acid Derivatives. ResearchGate.
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 10. KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. files.sdiarticle5.com [files.sdiarticle5.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 21. fishersci.com [fishersci.com]
microwave-assisted synthesis involving 3-(2-Bromo-ethyl)-oxazolidin-2-one
Application Note: Microwave-Assisted Synthesis Involving 3-(2-Bromo-ethyl)-oxazolidin-2-one
-Alkylation Protocols for Pharmacophore LinkageExecutive Summary
This guide details the microwave-assisted utilization of 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS: 14833-27-3) as a robust electrophile for synthesizing nitrogen-containing heterocycles. While thermal alkylation with this reagent often requires prolonged reflux (12–24 hours) and suffers from competitive elimination to 3-vinyloxazolidin-2-one, microwave (MW) irradiation significantly suppresses side reactions through rapid dielectric heating.
This protocol focuses on the
Scientific Foundation & Mechanism
The Reagent: 3-(2-Bromo-ethyl)-oxazolidin-2-one
This reagent serves as a "masked" amino-ethyl linker. The oxazolidinone ring is stable under standard basic alkylation conditions but can be hydrolyzed later to reveal a primary amine or used as a bioisostere for other cyclic carbamates.
-
Electrophilic Site: The primary carbon attached to the bromine is susceptible to
attack. -
Leaving Group: Bromide (
) is a moderate leaving group, often requiring activation (iodide catalysis) or high thermal energy.
Microwave Dielectric Heating in Reactions
Microwave synthesis relies on dipole rotation and ionic conduction .
-
Dipolar Polarization: The oxazolidinone ring and the polar solvent (e.g., Acetonitrile, DMF) align with the oscillating electric field. The friction from this molecular rotation generates internal heat.
-
Transition State Stabilization: The
transition state is highly polar (charge separation between the nucleophile and leaving group). According to the Hughes-Ingold rules , a more polar transition state is stabilized by polar environments. Microwave irradiation maintains this polar environment efficiently, lowering the activation energy barrier relative to thermal conduction.
Figure 1: Mechanism of Microwave-Assisted
Experimental Protocol: -Alkylation of 1-Phenylpiperazine
Objective: Synthesize 3-(2-(4-phenylpiperazin-1-yl)ethyl)oxazolidin-2-one as a model for drug scaffold construction.
Materials
-
Electrophile: 3-(2-Bromo-ethyl)-oxazolidin-2-one (1.0 equiv).
-
Nucleophile: 1-Phenylpiperazine (1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv). -
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein exchange in situ.
-
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology
-
Vessel Preparation: Use a 10 mL or 35 mL pressure-rated microwave vial with a magnetic stir bar.
-
Reagent Addition:
-
Add 3-(2-Bromo-ethyl)-oxazolidin-2-one (1.0 mmol, 194 mg).
-
Add 1-Phenylpiperazine (1.2 mmol, 195 mg).
-
Add finely ground
(2.0 mmol, 276 mg). -
Add KI (0.1 mmol, 16 mg).
-
-
Solvent Addition: Add Acetonitrile (3 mL). Note: ACN is preferred over DMF for easier workup, though DMF absorbs MW energy better.
-
Sealing: Crimp the cap with a PTFE/silicone septum.
-
Irradiation Parameters (Single Mode Reactor):
-
Temperature: 110°C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 150 W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Workup:
Optimization & Data Analysis
The following data compares thermal reflux (conventional) vs. microwave protocols for this specific alkylation type.
Table 1: Comparative Reaction Metrics
| Parameter | Thermal Reflux (ACN) | Microwave (110°C) | Microwave (140°C) |
| Reaction Time | 16 Hours | 15 Minutes | 5 Minutes |
| Yield | 65% | 92% | 78% |
| Impurity: Vinyl-oxazolidinone | ~15% (Elimination) | <2% | ~10% (Thermal Elimination) |
| Energy Consumption | High (Continuous heating) | Low (Targeted heating) | Low |
Critical Insight:
At 140°C, the yield drops due to the elimination side reaction . The base (
Figure 2: Optimization Workflow. The decision diamond emphasizes the critical control of the elimination byproduct.
Troubleshooting & Expert Tips
-
The "Finkelstein" Boost:
-
Issue: Reaction is sluggish even at 110°C.
-
Solution: The addition of catalytic KI (10 mol%) converts the alkyl bromide to a more reactive alkyl iodide in situ. This is particularly effective in microwave chemistry as the polarity of the C-I bond couples well with the field.
-
-
Pressure Management:
-
Safety: At 110°C, Acetonitrile generates approximately 2-3 bar of pressure. Ensure vials are rated for at least 15 bar. If using water/alcohol mixtures, pressure will be significantly higher.
-
-
Base Selection:
-
Avoid strong, bulky bases (e.g., t-BuOK) which favor elimination. Weak inorganic bases like
or are superior for this specific linker.
-
References
-
Microwave-Assisted Synthesis of Oxazolidinone Analogues. BenchChem Application Notes. (2025).[1][3][4] Detailed protocols for oxazolidinone ring formation and derivatization.
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Journal of the Brazilian Chemical Society / PMC. (2011). Foundational principles of microwave N-alkylation of heterocycles using carbonate bases.
-
Dielectric Heating and Microwave Synthesis Mechanism. Wikipedia / General Chemistry Reference. (Accessed 2023).[5] Explanation of dipole rotation and ionic conduction mechanisms.
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones. Molecules (MDPI). (2010).[4] Comparison of thermal vs. microwave yields for oxazolidinone derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one
The following technical guide is structured as a Tier 3 Engineering Escalation Response from the "Process Chemistry Optimization Unit." It assumes the user has basic synthetic knowledge but is struggling with yield/purity.
Ticket ID: OPT-89869-YIELD Status: Escalated to Senior Application Scientist Subject: Yield Optimization & Impurity Suppression for CAS 89869-36-3[1]
Executive Summary
The synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one is deceptively simple.[1] While it appears to be a standard N-alkylation, users frequently report yields stuck in the 40–50% range.[1]
The root cause is almost always dimerization (formation of N,N'-ethylenebis(oxazolidin-2-one)) or elimination (formation of N-vinyl-2-oxazolidinone).[1] To break the 80% yield barrier, you must switch from "stoichiometric chemistry" to "kinetic control" or utilize the "alcohol activation" route.
This guide details two validated protocols and a troubleshooting dashboard.
Module 1: The "Brute Force" Route (Direct Alkylation)
Best for: Scale-up, low cost, readily available reagents.[1] Core Principle: Le Chatelier’s Principle & Dilution Effect.
In a standard 1:1 reaction between 2-oxazolidinone and 1,2-dibromoethane, the mono-alkylated product competes with the starting material for the alkylating agent.[1] Once the product is formed, it is still nucleophilic enough to react with another molecule of oxazolidinone, forming the dimer.
The Fix: You must use 1,2-dibromoethane as both the reagent and the co-solvent .[1]
Optimized Protocol A: Phase Transfer Catalysis (PTC)
This method avoids dangerous sodium hydride and strictly anhydrous conditions.[1]
Reagents:
-
1,2-Dibromoethane (5.0 – 8.0 equiv ) CRITICAL[1]
-
Potassium Carbonate (
, anhydrous, pulverized) (2.0 equiv)[1] -
TBAB (Tetrabutylammonium bromide) (0.05 equiv)[1]
-
Solvent: Acetonitrile (ACN) or neat 1,2-dibromoethane.[1]
Workflow:
-
Setup: In a round-bottom flask, suspend 2-oxazolidinone,
, and TBAB in ACN. -
Addition: Add 1,2-dibromoethane in one portion.
-
Reaction: Heat to 50–60°C . Do not reflux. Refluxing promotes elimination to the vinyl species.
-
Monitoring: Monitor by TLC (EtOAc/Hexane). The dimer stays at the baseline or has very low Rf; the product is mid-polar.
-
Workup (The Yield Saver):
-
Filter off the solid salts (
/KBr).[1] -
Concentrate the filtrate.
-
Crucial Step: You will be left with an oil containing the product and excess 1,2-dibromoethane.[1] Do not attempt column chromatography yet.
-
Perform a High-Vacuum Distillation (or rotovap at <10 mbar/50°C) to remove the excess 1,2-dibromoethane (bp 131°C at atm).[1]
-
Result: The residue is your crude product, likely >90% pure.
-
Data Comparison: Stoichiometry vs. Yield
| 1,2-Dibromoethane Equiv.[1] | Major Impurity | Typical Yield |
| 1.1 equiv | Dimer (Bis-oxazolidinone) | 35 - 45% |
| 2.0 equiv | Dimer + Unreacted SM | 55 - 65% |
| 5.0+ equiv | None (Trace elimination) | 85 - 92% |
Module 2: The "Precision" Route (Appel Reaction)
Best for: High purity requirements, medicinal chemistry, avoiding toxic alkyl halides.[1] Precursor: 3-(2-Hydroxyethyl)-2-oxazolidinone (Commercially available or made from diethanolamine).[1]
Core Principle: The Appel reaction converts the alcohol to a bromide under mild, neutral conditions, preventing ring hydrolysis and elimination.
Optimized Protocol B:
Reagents:
-
Carbon Tetrabromide (
) (1.2 equiv)[1] -
Triphenylphosphine (
) (1.2 equiv)[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Workflow:
-
Dissolve the alcohol and
in DCM at 0°C. -
Add
portion-wise (exothermic).[1] -
Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.
-
Workup:
-
Add hexanes or diethyl ether to the reaction mixture to precipitate Triphenylphosphine Oxide (TPPO).[1] Filter the white solid.
-
Concentrate the filtrate.
-
Purify via a short silica plug to remove residual TPPO.
-
Module 3: Visualizing the Chemistry
The following diagram illustrates the competing pathways and the logic behind the optimization strategies.
Caption: Reaction pathway analysis showing how excess reagent (Path A) suppresses dimerization (Path B).
Module 4: Troubleshooting Dashboard (FAQ)
Q1: I am seeing a new spot just below my product on TLC. What is it?
-
Diagnosis: This is likely the elimination product (N-vinyl) .[1]
-
Cause: Reaction temperature was too high (>80°C) or the reaction ran too long in the presence of strong base.[1]
-
Fix: Lower temperature to 50°C. If using NaH, switch to
.
Q2: My product solidifies into a sticky gum that is hard to handle.
-
Diagnosis: Residual 1,2-dibromoethane or solvent entrapment.[1]
-
Fix: Dissolve the gum in a small amount of Ethyl Acetate and wash with water to remove inorganic salts. Dry over
.[1] Then, use a high-vacuum pump (0.1 mmHg) with mild heating (40°C) for 2 hours.[1] The pure bromide is often a low-melting solid or viscous oil; seeding with a crystal from a previous batch helps.[1]
Q3: Can I use NaH instead of K2CO3?
-
Answer: Yes, but NaH is "unforgiving." If your solvent (THF/DMF) is wet, NaH generates NaOH, which hydrolyzes the oxazolidinone ring (opening it to the amino alcohol).[1] The
/ACN method is more robust against moisture.
Q4: How do I remove the Triphenylphosphine Oxide (TPPO) from the Appel route?
-
Answer: TPPO is notoriously difficult.
-
Precipitation: Triturate the crude residue with cold diethyl ether/hexane (1:1). TPPO precipitates; the product stays in solution.
-
MgCl2 Wash: If precipitation fails, wash the organic layer with a solution of
(forming a complex with TPPO) during workup.
-
References
-
General Oxazolidinone Alkylation Kinetics
-
Appel Reaction on Carbohydrates/Alcohols (Analogous Mechanism)
-
Phase Transfer Catalysis in N-Alkylation
Sources
Technical Support Center: Purification of 3-(2-Bromo-ethyl)-oxazolidin-2-one
Ticket ID: PUR-OX-Br-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Column Chromatography for 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS: 14877-38-4)
Critical Parameter Assessment
Before initiating purification, review the physicochemical profile of your target molecule. This compound is a bifunctional building block containing a polar carbamate (oxazolidinone) and a reactive alkyl halide.
| Parameter | Specification | Technical Insight |
| Compound Name | 3-(2-Bromo-ethyl)-oxazolidin-2-one | CAS: 14877-38-4 |
| Molecular Weight | 194.03 g/mol | Small molecule; diffuses rapidly in silica pores.[1] |
| Polarity | Moderate to High | The oxazolidinone ring dominates polarity. Requires polar mobile phase. |
| Stability | Sensitive | The bromo-ethyl group is susceptible to elimination (forming N-vinyl oxazolidinone) on acidic silica or basic residues. |
| Detection (TLC) | Weak UV (200-210 nm) | Primary: Iodine ( |
| Rf Value | ~0.3 - 0.4 | In 50% Ethyl Acetate / 50% Hexanes (varies by silica activity). |
| Solubility | DCM, EtOAc, MeOH | Poor solubility in Hexanes. Load using DCM or dry-load on silica. |
Purification Workflow & Logic
The following diagram outlines the decision logic for purifying this specific intermediate, accounting for its stability profile and detection challenges.
Figure 1: Decision logic for the purification of alkyl-oxazolidinones, highlighting the necessity of staining and fraction quality control.
Standard Operating Procedure (SOP)
Phase A: Method Development (TLC)
Objective: Establish separation between the product and the N-vinyl impurity or unreacted starting material.
-
Plate Preparation: Use Silica Gel 60
plates. -
Eluent Screening:
-
System A: 30% EtOAc / 70% Hexane (Likely too non-polar).
-
System B: 50% EtOAc / 50% Hexane (Target range).
-
System C: 100% EtOAc (For flushing polar impurities).
-
-
Visualization:
-
The oxazolidinone ring has weak absorbance at 254 nm.
-
Mandatory: Dip the plate in Iodine/Silica jar or KMnO
solution. The alkyl bromide moiety stains yellow/brown with Iodine.
-
Phase B: Column Preparation & Execution
Objective: Isolate pure compound without inducing elimination.
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Pre-treatment:[2] If your crude mixture was highly basic (e.g., NaH/KOH used in synthesis), ensure the crude is neutralized. Acidic silica can catalyze the elimination of HBr to form the vinyl side-product.
-
-
Column Packing: Slurry pack in 20% EtOAc/Hexane.
-
Sample Loading:
-
Preferred:Dry Loading . Dissolve crude in minimal DCM, add silica (1:2 ratio), evaporate to dryness, and pour onto the column bed. This prevents band broadening caused by DCM.
-
-
Elution Gradient:
-
0 - 5 CV (Column Volumes): 20% EtOAc (Elutes non-polar dibromoethane excess).
-
5 - 15 CV: Gradient 20%
60% EtOAc. -
15+ CV: Hold at 60% EtOAc until product elutes.
-
Troubleshooting & FAQs
This section addresses specific failure modes reported by users synthesizing CAS 14877-38-4.
Q1: I see a new spot appearing on TLC during the column run that wasn't in the crude. What is it?
Diagnosis: On-column degradation (Elimination). Technical Insight: The 2-bromoethyl group is an electrophile. Prolonged contact with slightly acidic silica gel, especially if the column heats up (exothermic adsorption), can cause elimination of HBr to form 3-vinyl-oxazolidin-2-one . Corrective Action:
-
Speed is key: Run the column faster using slightly higher polarity to reduce residence time.
-
Neutralization: Pre-wash the silica column with 1% Triethylamine (Et
N) in Hexanes, then flush with 5 CV of starting solvent to remove excess base. This neutralizes acidic sites on the silica.
Q2: My product is co-eluting with the 1,2-dibromoethane starting material.
Diagnosis: Insufficient polarity contrast. Technical Insight: 1,2-dibromoethane is non-polar, while the oxazolidinone is polar. If they co-elute, your starting solvent is likely too polar (e.g., starting at 50% EtOAc). Corrective Action:
-
Start the column at 5% or 10% EtOAc/Hexane .
-
The dibromoethane will elute in the void volume (first 1-2 CV).
-
The product will stick and can be eluted later with the gradient.
-
Alternative: Use high-vacuum drying (< 1 mbar) before the column to remove volatile dibromoethane (b.p. 131°C, but volatile under high vac).
Q3: I cannot see the product under the UV lamp (254 nm).
Diagnosis: Lack of conjugation.
Technical Insight: 3-(2-Bromo-ethyl)-oxazolidin-2-one lacks a conjugated
-
Trust the Stain: Rely exclusively on Iodine (
) or Permanganate (KMnO ) stains. -
Blind Collection: Collect all fractions and spot-check every 3rd tube with stain. Do not discard "empty" looking tubes based solely on UV.
Q4: The product solidified in the column or loading zone.
Diagnosis: Solubility mismatch. Technical Insight: Oxazolidinones can crystallize.[3] If loaded in Hexane (poor solubility) or if the DCM evaporates too quickly in a liquid load, the compound precipitates, causing streaking and tailing. Corrective Action:
-
Use Dry Loading (adsorb to silica) as described in the Protocol. This eliminates solubility issues during the critical initial band formation.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.
- Context: Establishes the foundational chemistry for alkylating oxazolidinones and purific
- Bach, A., et al. (2011). "3-Substituted-2-oxazolidinones as potential precursors for the synthesis of bioactive compounds." Tetrahedron Letters, 52(45), 6061-6063.
-
Reich, H. J. (2024). "Common TLC Stains."[2][4][5] University of Wisconsin-Madison Organic Chemistry Data.
- Context: Authoritative source for Iodine and KMnO4 staining protocols for non-UV active compounds.
-
Sigma-Aldrich. (2024). "Product Specification: 3-(2-Bromoethyl)-2-oxazolidinone."
- Context: Verification of physical properties and CAS 14877-38-4 identity.
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLC stains [reachdevices.com]
- 3. data.epo.org [data.epo.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Magic Formulas [chem.rochester.edu]
removing unreacted 3-(2-Bromo-ethyl)-oxazolidin-2-one from reaction mixtures
Technical Support Center: Purification Strategies for 3-(2-Bromo-ethyl)-oxazolidin-2-one
Executive Summary
The compound 3-(2-Bromo-ethyl)-oxazolidin-2-one is a bifunctional reagent containing a polar oxazolidinone core and a reactive alkyl bromide. In synthetic workflows, it typically serves as an electrophile to introduce the oxazolidinone motif.
The Challenge:
-
Genotoxicity: As an alkyl bromide, it is a potential Genotoxic Impurity (GTI) and must be removed to ppm levels in pharmaceutical intermediates.
-
Solubility: Its moderate polarity often causes it to co-elute with products in standard ethyl acetate/hexane chromatography systems.
-
Stability: The oxazolidinone ring is sensitive to strong hydrolytic conditions, limiting the use of harsh acid/base washes.
This guide details three removal strategies, prioritized by efficiency and product safety.
Part 1: Diagnostic & Detection
Before attempting removal, ensure you can visualize the impurity.
TLC Visualization: The oxazolidinone ring is not strongly UV active unless conjugated. Standard UV (254 nm) may be insufficient if your product is highly aromatic and overshadows it.
| Visualization Method | Sensitivity | Color Appearance | Notes |
| KMnO₄ (Basic) | High | Yellow/Brown spot on purple | Oxidizes the alkyl chain/ring. Best general stain.[1] |
| PMA (Phosphomolybdic Acid) | Moderate | Dark Blue/Green | Requires vigorous heating. |
| Iodine Chamber | Moderate | Brown/Yellow | Reversible; good for quick checks. |
| Ninhydrin | None | N/A | Do not use. Only works if the ring hydrolyzes to an amine. |
Part 2: Removal Strategies
Strategy A: Chemical Scavenging (The "Gold Standard")
Best for: Neutral products, late-stage intermediates, and GMP workflows.
Since the impurity is an electrophile (alkyl bromide), the most efficient removal method is "sequestering" it using a polymer-supported nucleophile . This creates a covalent bond between the impurity and the resin, allowing removal via simple filtration.[2]
Recommended Scavenger: Polymer-supported Thiophenol or Thiourea (e.g., SiliaMetS® Thiol, Stratospheres™).
Protocol:
-
Equivalency: Calculate the excess moles of unreacted bromide (based on stoichiometry or HPLC area%). Use 3–4 equivalents of scavenger resin relative to the impurity.
-
Solvent: Dissolve crude mixture in THF, DMF, or MeOH (DCM is acceptable but slower).
-
Incubation: Add resin and stir gently at 40–50°C for 4–12 hours .
-
Note: Heat is often required because the bromide is a secondary or hindered primary electrophile.
-
-
Filtration: Filter through a fritted glass funnel or Celite pad.
-
Wash: Wash the resin cake with solvent to recover any trapped product.
Why this works: The sulfur nucleophile on the resin performs an SN2 displacement on the bromo-ethyl group. The impurity becomes permanently attached to the solid bead.
Figure 1: Workflow for resin-based scavenging of alkyl bromide impurities.
Strategy B: Solubility Tuning (Liquid-Liquid Extraction)
Best for: Products that are significantly Ionizable (Amines or Acids).
The impurity is neutral and moderately polar. We can exploit this if your product can be ionized to move into the aqueous phase, leaving the impurity in the organic phase (or vice versa).
Scenario 1: Your Product is an Amine (Basic)
-
Dissolve crude in EtOAc/Ether.[3]
-
Extract with 1M HCl .
-
Outcome: Product (protonated) goes to water; Bromide impurity stays in Organic.
-
-
Discard Organic layer.
-
Basify Aqueous layer (pH > 10) and extract back into EtOAc.[3]
Scenario 2: Your Product is Neutral
-
Warning: Standard extraction will likely fail to separate the bromide from a neutral product efficiently.
-
Alternative: Trituration.
-
The bromide is an alkyl-oxazolidinone. These often have high solubility in DCM/EtOAc but poor solubility in Diethyl Ether or Hexanes/Heptane .
-
Try: Dissolve crude in minimal DCM, then slowly add excess Diethyl Ether or Hexane. If your product precipitates, the bromide may stay in the mother liquor.
-
Strategy C: Chromatography (Purification)
Best for: Large scale separation when scavenging is too expensive.
Stationary Phase: Silica Gel (Standard). Eluent System:
-
The oxazolidinone moiety makes the impurity relatively polar.
-
Starting Point: 30% EtOAc in Hexanes.
-
Gradient: 0%
80% EtOAc in Hexanes.
Separation Logic:
-
Non-polar products will elute before the bromide.
-
Highly polar products (alcohols, amides) will elute after or co-elute.
-
Tip: If co-elution occurs, switch to DCM:MeOH (98:2) . The selectivity of chlorinated solvents often resolves the oxazolidinone ring better than EtOAc.
Part 3: Decision Logic
Use this flowchart to select the optimal method for your specific reaction mixture.
Figure 2: Decision matrix for purification strategy selection.
FAQ & Troubleshooting
Q: Can I use strong base (NaOH) to hydrolyze the bromide? A: Proceed with extreme caution. While hydroxide will hydrolyze the alkyl bromide to an alcohol, it will also likely attack the carbonyl of the oxazolidinone ring (endocyclic cleavage), destroying the reagent. If your product is sensitive to base (e.g., esters, other carbamates), you will destroy it too. Only use this if your product is base-stable and you want to wash the impurities away into the aqueous layer as ring-opened amino-alcohols.
Q: The impurity is co-eluting on TLC. How do I separate them? A: Change the "orthogonality" of your solvent system.
-
If using EtOAc/Hexane, switch to Toluene/Acetone or DCM/MeOH .
-
Oxazolidinones have a dipole moment that interacts strongly with DCM. This often shifts their Rf differently compared to simple EtOAc systems.
Q: Is this compound volatile? Can I use high vacuum? A: It has a boiling point predicted >150°C at atmospheric pressure. It is not volatile enough to be removed by standard rotovap or high vacuum lines without heating to temperatures that might decompose your product (>100°C).
Q: Why is the scavenger resin not working? A:
-
Solvent: Are you using a non-swelling solvent? Resins need DCM, THF, or DMF to swell and expose active sites. Water or Hexanes will collapse the resin.
-
Temperature: Alkyl bromides are not hyper-reactive. Room temperature might be too slow. Heat to 40–50°C.
References
-
Sigma-Aldrich. (n.d.). Metal and Organic Scavengers: Product Guide. Retrieved from
-
PubChem. (2023). Compound Summary: 3-(2-Bromoethyl)-2-oxazolidinone (CAS 89869-36-3).[4][5] National Library of Medicine. Retrieved from
-
Wipf, P. (2004). Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh, Department of Chemistry. Retrieved from
-
Reach Devices. (n.d.). TLC Stains and Visualization Methods. Retrieved from
Sources
Technical Support Center: Recrystallization of 3-(2-Bromo-ethyl)-oxazolidin-2-one
Welcome to our dedicated technical support guide for the purification of 3-(2-Bromo-ethyl)-oxazolidin-2-one via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical synthetic intermediate. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Recrystallization Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the challenges you may encounter during the recrystallization of 3-(2-Bromo-ethyl)-oxazolidin-2-one.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is too non-polar for your compound at the boiling point of the solvent. 3-(2-Bromo-ethyl)-oxazolidin-2-one possesses a polar oxazolidinone ring system, suggesting that highly non-polar solvents like hexane alone may be insufficient.
-
Immediate Action: Increase the polarity of your solvent system. If you are using a single solvent, consider a more polar alternative. If you are using a mixed solvent system (e.g., hexane/ethyl acetate), increase the proportion of the more polar solvent (ethyl acetate).
-
Expert Insight: The principle of "like dissolves like" is paramount in solvent selection.[1] The polar carbamate functionality in your molecule necessitates a solvent with some degree of polarity to effectively solvate it at elevated temperatures. A systematic approach is to test solubility in a range of solvents of varying polarities.
Q2: The compound dissolved, but it "oiled out" upon cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute becomes supersaturated at a temperature above its melting point, or when the solubility of the compound in the solvent is too high. The resulting oil is an impure liquid phase of your compound.
-
Immediate Action:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent"). This will decrease the overall solubility. For instance, if you are using ethanol, a small addition of water could induce crystallization.[2]
-
Alternatively, add more of the primary solvent to reduce the concentration.
-
-
Expert Insight: The rate of cooling can significantly influence crystal formation. A slower cooling rate allows the molecules to orient themselves into a crystal lattice.[3] Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a tiny crystal of the pure compound can also provide a nucleation point for crystal growth.
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the next step?
A3: This situation arises when the solution is not sufficiently supersaturated, or there is no nucleation site for crystal growth to begin.
-
Immediate Action:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution.[4] The microscopic scratches on the glass can provide a surface for crystals to start forming.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[5]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and induce supersaturation.
-
-
Expert Insight: The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility at low temperatures.[4] If crystals do not form, it may indicate that the solvent is too good at dissolving your compound even at colder temperatures.
Q4: The recrystallization resulted in a very low yield. How can I improve recovery?
A4: Low yield can be attributed to several factors: using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.
-
Immediate Action:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3][4]
-
Second Crop of Crystals: The filtrate (the "mother liquor") still contains dissolved product.[4] Concentrate the filtrate by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Wash with Cold Solvent: When washing the collected crystals, ensure the solvent is ice-cold to minimize dissolution of the product.[4]
-
-
Expert Insight: The choice of solvent is a critical parameter influencing yield. A solvent with a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures) will give the best recovery.
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for the recrystallization of 3-(2-Bromo-ethyl)-oxazolidin-2-one?
A: Based on the structure, which contains a polar carbamate and a bromoethyl group, a good starting point would be polar protic and aprotic solvents. A systematic screening approach is recommended.
| Solvent System | Rationale |
| Ethanol | A versatile and commonly used solvent for compounds with moderate polarity.[1] |
| Ethyl Acetate | Often a good choice for compounds containing ester or carbamate functionalities.[1] |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate / Hexane | A common mixed-solvent system where solubility can be finely tuned by adjusting the ratio of the polar (ethyl acetate) and non-polar (hexane) components.[1] |
| Ethanol / Water | For more polar compounds, a mixture of ethanol and water can be effective.[2] |
Q: How do I perform a two-solvent recrystallization?
A: A two-solvent system is ideal when no single solvent has the desired solubility characteristics.
-
Dissolve your compound in a minimal amount of a hot solvent in which it is readily soluble ("solvent one").[5]
-
While keeping the solution hot, add a second solvent in which the compound is poorly soluble ("solvent two" or "anti-solvent") dropwise until the solution becomes cloudy (the "cloud point").[2][5]
-
Add a few drops of "solvent one" back into the hot solution until the cloudiness just disappears.
-
Allow the solution to cool slowly.
Q: Should I use charcoal during recrystallization?
A: If your crude product is colored due to high molecular weight, colored impurities, you can use a small amount of activated charcoal to decolorize the solution.
-
Procedure: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a small amount of charcoal. Swirl the flask and gently heat for a few minutes.[2][5]
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[5] Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.[5] The charcoal must be removed by hot filtration before allowing the solution to cool.
Experimental Protocol: Recrystallization of 3-(2-Bromo-ethyl)-oxazolidin-2-one
This protocol is a general guideline based on the principles of recrystallization for oxazolidinone derivatives.[6] Optimization may be required.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., ethyl acetate/hexane).
-
Dissolution: Place the crude 3-(2-Bromo-ethyl)-oxazolidin-2-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat gently for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[4] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Decision-Making Workflow for Recrystallization
Caption: A flowchart for troubleshooting recrystallization.
References
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions. (n.d.).
- Oxazolidine Reagent|High-Purity Research Compound - Benchchem. (n.d.).
- An Excellent Procedure for the Synthesis of Oxazolidin-2-ones - Organic Chemistry Portal. (n.d.).
- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2011, October 20).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7).
- NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ... - Google Patents. (n.d.).
- Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (n.d.).
- Lewis acid catalyzed N-acylation of carbamates and oxazolidinones - Semantic Scholar. (n.d.).
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
- Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chemistry-solutions.com [chemistry-solutions.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Bromoethyl Oxazolidinone in Research Applications
Welcome to the technical support center for bromoethyl oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your experiments, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is bromoethyl oxazolidinone and why is its stability a concern?
Bromoethyl oxazolidinone is a synthetic heterocyclic compound featuring a core oxazolidinone ring with a bromoethyl substituent. The oxazolidinone ring is a key pharmacophore in several classes of antibiotics, making this compound a valuable building block in medicinal chemistry.[1][2][3][4][5][6] Its stability is a primary concern due to two main chemically reactive sites: the electrophilic carbon of the bromoethyl group and the carbamate functionality within the oxazolidinone ring.[1][2] Improper storage can lead to decomposition, introducing impurities that can compromise experimental outcomes and lead to inconsistent results.
Q2: What are the primary pathways of decomposition for bromoethyl oxazolidinone?
Based on the known reactivity of the oxazolidinone ring and alkyl halides, the primary decomposition pathways are:
-
Hydrolysis: The oxazolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening and the formation of a corresponding amino alcohol.[7][8][9][10] The presence of water is a key factor in this degradation pathway.
-
Nucleophilic Substitution: The bromoethyl group contains a good leaving group (bromide), making it susceptible to attack by nucleophiles. This can include water (leading to a hydroxyethyl derivative), amines, or other nucleophilic reagents present in the storage environment or experimental setup.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, including intramolecular cyclization or polymerization. While the oxazolidinone ring itself is relatively stable, the bromoethyl group can be reactive at higher temperatures.[11][12]
-
Oxidative Degradation: While less common for this specific structure, strong oxidizing agents can potentially lead to degradation of the molecule.[13]
Q3: I suspect my bromoethyl oxazolidinone has degraded. What are the signs?
Visual inspection can sometimes reveal degradation. Look for:
-
Color Change: A shift from a white or off-white solid to a yellowish or brownish hue can indicate the formation of degradation products.
-
Clumping or Caking: This may suggest the absorption of moisture, a precursor to hydrolysis.
-
Inconsistent Experimental Results: If you observe unexpected byproducts, lower yields, or a lack of reactivity in your experiments, degradation of your starting material is a likely culprit.
For definitive confirmation, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) should be employed to identify impurities.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low reaction yield or incomplete reaction. | Decomposition of bromoethyl oxazolidinone. | 1. Verify Purity: Analyze the starting material using HPLC or NMR to confirm its purity. 2. Improve Storage: Ensure the compound is stored under the recommended conditions (see table below). 3. Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened batch of the reagent. |
| Appearance of unexpected byproducts in the reaction mixture. | Contamination from degraded starting material or reaction with impurities. | 1. Characterize Byproducts: Use analytical techniques (NMR, MS) to identify the structure of the byproducts. This can provide clues about the decomposition pathway. 2. Purify Starting Material: If minor degradation is present, consider recrystallization or column chromatography to purify the bromoethyl oxazolidinone before use. |
| Inconsistent results between different batches of the reagent. | Variation in the purity and stability of different batches due to manufacturing or storage history. | 1. Batch Qualification: Before use in a critical experiment, qualify each new batch by analytical testing (e.g., melting point, NMR, HPLC) to ensure it meets the required specifications. 2. Standardize Storage: Implement and strictly follow a standardized storage protocol for all batches. |
Recommended Storage Conditions
To ensure the long-term stability of bromoethyl oxazolidinone, the following storage conditions are recommended. These are based on general principles for storing reactive organic compounds and information from safety data sheets for similar molecules.[14][15][16][17][18]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic decomposition. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to moisture and contaminants.[14][15] |
| Humidity | Store in a desiccator or dry environment. | Minimizes water absorption, which can lead to hydrolysis.[7][8][9][10] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of bromoethyl oxazolidinone and detecting potential degradation products.
Materials:
-
Bromoethyl oxazolidinone sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of bromoethyl oxazolidinone.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient: Start with a suitable gradient, for example, 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to bromoethyl oxazolidinone and any additional peaks that may indicate impurities or degradation products.
-
Calculate the purity based on the relative peak areas.
-
Visualizing Decomposition Pathways
The following diagram illustrates the potential primary decomposition pathways of bromoethyl oxazolidinone under improper storage conditions.
Caption: Potential decomposition pathways of bromoethyl oxazolidinone.
References
- Benchchem. Thermal Stability and Decomposition of 5-Methyl-3-vinyl-2-oxazolidinone: A Technical Guide.
- ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
- PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.
- Fisher Scientific. SAFETY DATA SHEET.
- Guidechem. 3-BROMO-4,4-DIMETHYL-2-OXAZOLIDINONE (CAS No. 60491-95-4) SDS.
- ResearchGate. Kinetics of N‐bromination of 2‐oxazolidinone.
- ResearchGate. A long-range 15N-NMR study of the oxazolidinone antibiotic Zyvox® and the major thermal degradation products.
- ResearchGate. Functional group-based decomposition of oxazolidinone.
- PubMed. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions.
- ResearchGate. Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
- ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols.
- RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry.
- ChemTube3D. Interactive 3D Chemistry Animations.
- Chemos GmbH&Co.KG. Safety Data Sheet: 2-Oxazolidinone.
- PubMed. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines.
- ChemicalBook. 3-(2-Bromo-ethyl)-oxazolidin-2-one.
- MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- PMC. Current Updates on Oxazolidinone and Its Significance.
- Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- RSC Publishing. Oxazolidinones as versatile scaffolds in medicinal chemistry.
- NY.Gov. Chemical Storage and Handling Recommendations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [mdpi.com]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Page loading... [guidechem.com]
- 16. chemos.de [chemos.de]
- 17. dollycorporation.com [dollycorporation.com]
- 18. extapps.dec.ny.gov [extapps.dec.ny.gov]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2-Bromo-ethyl)-oxazolidin-2-one
Executive Summary
In the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and chiral auxiliaries, 3-(2-Bromo-ethyl)-oxazolidin-2-one serves as a critical alkylating intermediate. Its accurate identification and purity assessment are pivotal for downstream yield optimization.
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-(2-Bromo-ethyl)-oxazolidin-2-one against its chlorinated and hydroxylated analogs. We analyze the specific isotopic signatures and fragmentation pathways that distinguish this compound, providing a self-validating protocol for its identification in complex reaction mixtures.
Technical Profile & Fragmentation Mechanics
The Molecular Signature
The presence of a bromine atom confers a unique spectral fingerprint that serves as the primary identification marker. Unlike non-halogenated impurities, 3-(2-Bromo-ethyl)-oxazolidin-2-one exhibits a 1:1 doublet for the molecular ion due to the natural abundance of
-
Formula:
-
Exact Mass: 192.97 (for
Br) / 194.97 (for Br) -
Ionization Mode Preference: Electrospray Ionization (ESI) for sensitivity; Electron Impact (EI) for structural fingerprinting.
Fragmentation Pathways (ESI-MS/MS)
Under Collision-Induced Dissociation (CID), the molecule undergoes predictable bond scissions. The fragmentation is driven by the stability of the oxazolidinone ring and the lability of the C-Br bond.
-
Primary Pathway (Halogen Loss): The weakest bond is the
bond. Homolytic or heterolytic cleavage yields the ethyl-oxazolidinone cation ( 114). -
Secondary Pathway (Ring Cleavage): The oxazolidinone ring typically loses
(neutral loss of 44 Da), a characteristic behavior of cyclic carbamates. -
Alpha-Cleavage: Scission at the
bond can release the oxazolidinone core ( 88) or the bromoethyl cation ( 107/109).
Visualization of Fragmentation Tree
The following diagram maps the logical flow of ion generation, critical for interpreting MS/MS spectra.
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3-(2-Bromo-ethyl)-oxazolidin-2-one. Note the preservation of the bromine isotope pattern in Frag2 and Frag4.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of the bromo-ethyl derivative, it must be distinguished from common synthesis byproducts: the Chloro-analog (starting material or solvent exchange) and the Hydroxy-analog (hydrolysis product).
Table 1: Diagnostic Ion Comparison
| Feature | 3-(2-Bromo-ethyl)- | 3-(2-Chloro-ethyl)- | 3-(2-Hydroxy-ethyl)- |
| Molecular Ion ( | 194 / 196 | 150 / 152 | 132 |
| Isotope Pattern | 1:1 Doublet ( | 3:1 Ratio ( | Single Peak (M+1 minor) |
| Base Peak (EI) | |||
| Neutral Loss | |||
| Retention Time (RP-LC) | High (Lipophilic) | Medium | Low (Polar) |
Analyst Insight:
-
Differentiation: The transition from Bromo to Chloro results in a mass shift of ~44 Da and a dramatic change in isotope pattern. If you observe a 3:1 ratio at
150, your reaction has likely undergone halogen exchange or failed alkylation. -
Hydrolysis Monitoring: The appearance of
132 indicates moisture contamination leading to the formation of the alcohol.
Validated Experimental Protocol
This protocol is designed for LC-MS/MS identification using a Triple Quadrupole or Q-TOF system.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN).
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 :MeOH + 0.1% Formic Acid.-
Why: Formic acid promotes protonation (
) for ESI efficiency.
-
Instrument Parameters (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile C-Br bond).
-
Source Temperature: 120°C
-
Desolvation Gas:
at 600 L/hr.
Data Acquisition Strategy
To ensure high confidence, employ a Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) method.
-
Target Mass: Set precursor isolation width to 4 Da (to capture both 194 and 196 isotopes).
-
Collision Energy (CE):
-
Low (10 eV): Preserves molecular ion for isotope confirmation.
-
High (25-30 eV): Induces fragmentation to generate the diagnostic
114 and 70 ions.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Oxazolidin-2-one (Core Structure). NIST Chemistry WebBook, SRD 69. [Link]
-
Bratulescu, G. (2011).[1] Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930.[1] [Link][1][2]
-
Ahoya, A. C., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Journal of the Moroccan Chemical Society. [Link]
-
Michigan State University. Mass Spectrometry: Interpretation of Fragmentation Patterns (Alkyl Halides). [Link][2][3][4][5]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
